1-Octen-4-ol, 2-bromo-
Description
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Structure
2D Structure
Properties
CAS No. |
83650-02-6 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-bromooct-1-en-4-ol |
InChI |
InChI=1S/C8H15BrO/c1-3-4-5-8(10)6-7(2)9/h8,10H,2-6H2,1H3 |
InChI Key |
PVRLIFFBBWYNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=C)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-octen-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-bromo-1-octen-4-ol and details the expected characterization of the final compound. Due to the limited availability of direct literature on this specific molecule, this guide provides a comprehensive approach based on established chemical principles and data from analogous compounds.
Proposed Synthesis
The proposed synthesis of 2-bromo-1-octen-4-ol is a two-step process. The first step involves the reduction of the commercially available starting material, (E)-oct-2-en-4-one, to yield 1-octen-4-ol. The second step is the selective allylic bromination of 1-octen-4-ol at the C-2 position using N-bromosuccinimide (NBS).
Workflow of the Proposed Synthesis:
Caption: Proposed two-step synthesis of 1-Octen-4-ol, 2-bromo-.
Experimental Protocols
This procedure is adapted from a known method for the reduction of α,β-unsaturated ketones.
Materials:
-
(E)-Oct-2-en-4-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
Under an inert nitrogen atmosphere, a dispersion of LiAlH₄ (0.5 equivalents) in anhydrous THF is cooled to 0°C in an ice bath.
-
A solution of (E)-Oct-2-en-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the reaction temperature remains below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then cooled back to 0°C, and water is added dropwise very slowly to quench the excess LiAlH₄, maintaining the temperature below 7°C.
-
Following the water quench, a 10% aqueous NaOH solution is added, followed by more water.
-
The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate will form.
-
Anhydrous sodium sulfate is added to the mixture, and it is stirred for an additional 15 minutes.
-
The solid is removed by filtration, and the THF is evaporated under reduced pressure to yield 1-octen-4-ol.
This is a proposed method for the allylic bromination of the synthesized 1-octen-4-ol.[1][2][3]
Materials:
-
1-Octen-4-ol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp.
Procedure:
-
A solution of 1-octen-4-ol (1.0 equivalent) in CCl₄ is prepared in a round-bottom flask.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator are added to the solution.
-
The reaction mixture is heated to reflux and/or irradiated with a UV lamp to initiate the reaction.
-
The reaction is monitored by TLC or GC for the consumption of the starting material. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-Octen-4-ol, 2-bromo-.
Characterization Data
The following tables summarize the expected and known physical and spectral data for the key compounds in this synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| (E)-Oct-2-en-4-one | C₈H₁₄O | 126.20 | - | - |
| 1-Octen-4-ol | C₈H₁₆O | 128.21 | Clear, colorless liquid | 175-176 |
| 1-Octen-4-ol, 2-bromo- | C₈H₁₅BrO | 207.11 | Expected to be a liquid | - |
Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-Octen-4-ol | 5.70-5.60 | m | 1H | H-2 |
| 5.52-5.44 | m | 1H | H-3 | |
| 4.02 | q | 1H | H-4 | |
| 1.70 | dd | 3H | H-1 | |
| 1.63-1.23 | m | 7H | H-5, H-6, H-7, OH | |
| 0.90 | t | 3H | H-8 | |
| 1-Octen-4-ol, 2-bromo- | ~6.0-5.8 | m | 1H | H-3 |
| ~5.5-5.3 | m | 1H | H-1 | |
| ~4.5-4.3 | m | 1H | H-2 | |
| ~4.2-4.0 | m | 1H | H-4 | |
| ~1.8-1.3 | m | 7H | H-5, H-6, H-7, OH | |
| ~0.9 | t | 3H | H-8 |
Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 1-Octen-4-ol | 134.46, 126.68, 73.17, 37.03, 27.69, 22.66, 17.68, 14.07 |
| 1-Octen-4-ol, 2-bromo- | Expected shifts for C=C around 120-140 ppm, C-Br around 40-60 ppm, C-OH around 65-75 ppm, and aliphatic carbons from 10-40 ppm. |
Table 4: Expected Mass Spectrometry and IR Data
| Compound | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |
| 1-Octen-4-ol | M⁺ not specified, major fragments likely from loss of water and alkyl chains. | ~3350 (O-H stretch, broad), ~3020 (C-H stretch, sp²), ~2930 (C-H stretch, sp³), ~1670 (C=C stretch), ~970 (trans C-H bend) |
| 1-Octen-4-ol, 2-bromo- | Expected M⁺ and M⁺+2 peaks in a ~1:1 ratio characteristic of a bromine-containing compound. | Similar to 1-Octen-4-ol with the addition of a C-Br stretch around 500-600 cm⁻¹. |
Signaling Pathways and Biological Activity
Currently, there is no available information in the searched literature regarding the specific signaling pathways or biological activities of 1-Octen-4-ol, 2-bromo-. Further research would be required to investigate its potential pharmacological effects.
Logical Relationship for Further Investigation:
Caption: Logical workflow for investigating the biological relevance.
References
"1-Octen-4-ol, 2-bromo-" physical and chemical properties
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 1-Octen-4-ol, 2-bromo-
Executive Summary
This technical guide provides a detailed overview of the physical and chemical properties of the compound "1-Octen-4-ol, 2-bromo-". Extensive searches of chemical databases and scientific literature did not yield any specific experimental data for this particular molecule. This suggests that "1-Octen-4-ol, 2-bromo-" may be a novel compound or one that is not yet well-documented in publicly available resources.
In light of the absence of direct data, this whitepaper will provide a comprehensive analysis based on the known properties of the parent molecule, 1-Octen-4-ol, and established principles of organic chemistry concerning the effects of bromination. A plausible synthetic route for the target compound is also proposed and visualized. This document aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar halogenated unsaturated alcohols.
Physicochemical Properties of the Parent Compound: 1-Octen-4-ol
To establish a baseline for understanding the potential properties of "1-Octen-4-ol, 2-bromo-", it is essential to first examine the known characteristics of its unbrominated precursor, 1-Octen-4-ol.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | oct-1-en-4-ol | --INVALID-LINK-- |
| CAS Number | 40575-42-6 | --INVALID-LINK-- |
| Appearance | No data available | |
| Boiling Point | No experimental data available | |
| Melting Point | No data available | |
| Density | No experimental data available | |
| Solubility | No experimental data available | |
| Refractive Index | No experimental data available |
Predicted Effects of Bromination on 1-Octen-4-ol
The introduction of a bromine atom at the second position of 1-octen-4-ol is expected to significantly alter its physical and chemical properties.
3.1. Physical Properties:
-
Molecular Weight: The addition of a bromine atom will increase the molecular weight by approximately 79.90 g/mol , resulting in a predicted molecular weight of around 208.11 g/mol for 1-Octen-4-ol, 2-bromo-.
-
Boiling Point: The presence of the polar carbon-bromine bond and the increased molecular weight will lead to stronger intermolecular van der Waals forces and dipole-dipole interactions. This will result in a significantly higher boiling point compared to the parent alcohol.
-
Density: The high atomic mass of bromine will increase the overall density of the molecule, making it denser than 1-octen-4-ol.
-
Solubility: The introduction of a polar C-Br bond may slightly increase solubility in polar solvents, but the overall increase in molecular size might decrease solubility in water.
3.2. Chemical Properties:
-
Reactivity of the Alkene: The electrophilic nature of the bromine atom will withdraw electron density from the double bond, making it less nucleophilic and therefore less reactive towards electrophilic addition reactions.
-
Reactivity of the Alcohol: The hydroxyl group is expected to retain its characteristic reactivity, such as oxidation to a ketone or ether formation. The proximity of the bromine atom might influence the acidity of the hydroxyl proton through inductive effects.
-
Susceptibility to Elimination: The presence of a bromine atom on the carbon adjacent to the double bond and two carbons away from the hydroxyl group introduces the possibility of various elimination and substitution reactions, depending on the reaction conditions. The compound could potentially undergo dehydrobromination to form a diene or other rearrangement reactions.
Proposed Synthetic Pathway
A plausible method for the synthesis of "1-Octen-4-ol, 2-bromo-" is the electrophilic bromination of the parent alkene, 1-Octen-4-ol. Care must be taken to control the reaction conditions to favor the addition of a single bromine atom at the desired position and to avoid side reactions, such as the formation of a dibromide or reaction with the hydroxyl group.
4.1. Experimental Protocol: Electrophilic Bromination of 1-Octen-4-ol
-
Protection of the Hydroxyl Group (Optional but Recommended): To prevent side reactions with the hydroxyl group, it is advisable to first protect it. A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether. This can be achieved by reacting 1-Octen-4-ol with TBDMS-Cl in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane).
-
Bromination: The protected 1-octen-4-ol is then dissolved in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride. The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity. A solution of bromine (Br₂) in the same solvent is added dropwise with stirring. The reaction progress can be monitored by the disappearance of the characteristic red-brown color of bromine. N-Bromosuccinimide (NBS) in the presence of a radical initiator could also be considered for allylic bromination if the desired product was brominated at the allylic position, but for addition across the double bond, Br₂ is more direct. To achieve 2-bromo substitution, an alternative approach might involve the formation of a bromohydrin followed by subsequent reaction, but direct bromination is a primary consideration.
-
Work-up: Once the reaction is complete, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Deprotection: If a protecting group was used, it is removed in the final step. For a TBDMS ether, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Purification: The crude product is purified by a suitable technique, such as column chromatography on silica gel, to isolate the desired "1-Octen-4-ol, 2-bromo-".
4.2. Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Octen-4-ol, 2-bromo-.
Potential Signaling Pathways and Biological Activity
Given the lack of experimental data for "1-Octen-4-ol, 2-bromo-", any discussion of its biological activity or involvement in signaling pathways is purely speculative. However, halogenated organic compounds are known to exhibit a wide range of biological activities. The presence of both a bromine atom and a hydroxyl group on an unsaturated carbon chain suggests that the molecule could potentially interact with various biological targets. Further research, including synthesis, purification, and biological screening, would be necessary to elucidate any potential therapeutic or toxicological effects.
Conclusion
While "1-Octen-4-ol, 2-bromo-" is not a commercially available or well-documented compound, this technical guide provides a foundational understanding of its likely physicochemical properties based on the known characteristics of its parent molecule and the predictable effects of bromination. The proposed synthetic pathway offers a starting point for researchers interested in preparing this molecule for further study. The lack of existing data highlights an opportunity for novel research in the synthesis, characterization, and biological evaluation of this and related halogenated unsaturated alcohols. Future experimental work is required to validate the predictions made in this report and to fully understand the properties and potential applications of "1-Octen-4-ol, 2-bromo-".
Unveiling 2-bromo-1-octen-4-ol: A Technical Guide to a Novel Compound
For Immediate Release
This technical guide addresses the chemical identity, potential synthesis, and projected properties of 2-bromo-1-octen-4-ol. As this compound is not readily found in chemical databases, this document serves as a resource for researchers, scientists, and drug development professionals interested in its novel synthesis and potential applications.
Chemical Identification: IUPAC Nomenclature and CAS Number
A definitive CAS number for "1-Octen-4-ol, 2-bromo-" has not been assigned in major chemical registries. Based on IUPAC nomenclature rules, the correct name for the structure implied by the user's request is 2-bromo-1-octen-4-ol . This name specifies a bromine atom at the second position of an eight-carbon chain containing a double bond at the first position and a hydroxyl group at the fourth position.
The parent compound, 1-octen-4-ol, is a known chemical with the following identifiers:
| Property | Value |
| IUPAC Name | oct-1-en-4-ol |
| CAS Number | 40575-42-6[1] |
| Molecular Formula | C8H16O[1] |
| Molecular Weight | 128.21 g/mol [1] |
Proposed Synthesis of 2-bromo-1-octen-4-ol
The synthesis of 2-bromo-1-octen-4-ol can be envisioned through the electrophilic bromination of the parent alcohol, 1-octen-4-ol. A common method for such a transformation is the reaction with N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 2-bromo-1-octen-4-ol from 1-octen-4-ol.
Materials:
-
1-octen-4-ol
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, for allylic bromination
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-octen-4-ol in an appropriate solvent (e.g., CCl4 or CH2Cl2).
-
Add N-bromosuccinimide (NBS) to the solution in a 1:1 molar ratio to the starting alcohol.
-
Optional for allylic bromination: Add a catalytic amount of a radical initiator.
-
The reaction mixture is stirred at room temperature and can be gently heated to initiate the reaction. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the succinimide byproduct is filtered off.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel.
Projected Properties of 2-bromo-1-octen-4-ol
While experimental data for 2-bromo-1-octen-4-ol is not available, its properties can be inferred from the known properties of 1-octen-4-ol and general principles of organic chemistry. The introduction of a bromine atom is expected to increase the molecular weight and density of the compound.
Table of Known Properties for 1-Octen-4-ol:
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 175-176 °C at 760 mmHg |
| Flash Point | 63.3 °C |
| Specific Gravity | 0.830 - 0.838 @ 25 °C |
| Refractive Index | 1.438 - 1.442 @ 20 °C |
Visualization of Synthetic Pathway
The proposed synthetic workflow for 2-bromo-1-octen-4-ol is illustrated in the following diagram.
References
An In-depth Technical Guide to the Spectral Data of 1-Octen-4-ol, 2-bromo-
Introduction
1-Octen-4-ol, 2-bromo- is a functionalized organic molecule containing a vinyl bromide, a secondary alcohol, and a butyl chain. Its structure suggests potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its spectral characteristics is crucial for its identification, purification, and structural elucidation. This guide presents a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 1-Octen-4-ol, 2-bromo-. These predictions are derived from the analysis of its constituent functional groups and comparison with spectral data of related compounds.
Table 1: Predicted ¹H NMR Spectral Data for 1-Octen-4-ol, 2-bromo- (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | Doublet | 1H | =CH₂ (trans to Br) |
| ~ 5.6 - 5.8 | Doublet | 1H | =CH₂ (cis to Br) |
| ~ 4.2 - 4.4 | Triplet | 1H | CH(Br) |
| ~ 3.6 - 3.8 | Multiplet | 1H | CH(OH) |
| ~ 2.0 - 2.2 | Multiplet | 2H | CH₂ adjacent to C=C |
| ~ 1.8 - 2.0 | Signal | 1H | OH |
| ~ 1.2 - 1.6 | Multiplet | 4H | (CH₂)₂ |
| ~ 0.9 | Triplet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for 1-Octen-4-ol, 2-bromo- (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type |
| ~ 138 - 142 | C=C (C2) |
| ~ 118 - 122 | =CH₂ (C1) |
| ~ 70 - 75 | CH(OH) (C4) |
| ~ 55 - 60 | CH(Br) |
| ~ 35 - 40 | CH₂ (C3) |
| ~ 30 - 35 | CH₂ (C5) |
| ~ 22 - 27 | CH₂ (C6) |
| ~ 13 - 15 | CH₃ (C8) |
Table 3: Predicted Key IR Absorption Bands for 1-Octen-4-ol, 2-bromo-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (alcohol) |
| 3080 - 3100 | Medium | =C-H stretch (vinyl) |
| 2850 - 2960 | Strong | C-H stretch (aliphatic) |
| 1620 - 1640 | Medium | C=C stretch (alkene) |
| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |
| 550 - 650 | Medium-Strong | C-Br stretch |
Table 4: Predicted Major Mass Spectrometry Fragments for 1-Octen-4-ol, 2-bromo-
| m/z | Proposed Fragment |
| 208/210 | [M]⁺ (Molecular ion) |
| 129 | [M - Br]⁺ |
| 190/192 | [M - H₂O]⁺ |
| 93 | [C₅H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Detailed Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the proton attached to the bromine-bearing carbon, and the proton on the alcohol-bearing carbon. The vinyl protons (=CH₂) will appear as two separate doublets due to their different chemical environments (cis and trans to the bromine). The proton on the carbon with the bromine (CHBr) will likely be a triplet, coupled to the adjacent methylene protons. The proton on the carbon with the hydroxyl group (CHOH) will be a multiplet due to coupling with the adjacent methylene groups. The broad signal for the hydroxyl proton is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the double bond (C1 and C2) will appear in the alkene region of the spectrum. The carbon attached to the electronegative bromine atom (C2) will be downfield compared to the terminal vinyl carbon (C1). The carbon bearing the hydroxyl group (C4) will resonate in the typical range for a secondary alcohol.
The IR spectrum will be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[1][2] Other key absorptions include the C=C stretch of the alkene at around 1630 cm⁻¹, the =C-H stretch of the vinyl group above 3000 cm⁻¹, and the strong C-O stretch of the secondary alcohol between 1050-1150 cm⁻¹.[3] The presence of the C-Br bond will give rise to a medium to strong absorption in the fingerprint region, typically between 550-650 cm⁻¹.
The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks at m/z 208 and 210.[4] Common fragmentation pathways would include the loss of a bromine radical ([M - Br]⁺) to give a fragment at m/z 129, and the loss of a water molecule ([M - H₂O]⁺) from the alcohol, resulting in peaks at m/z 190 and 192.[4] Alpha-cleavage adjacent to the alcohol and cleavage of the butyl chain are also expected to produce significant fragment ions.[4][5]
Experimental Protocols
As no specific experimental protocols for 1-Octen-4-ol, 2-bromo- were found, the following are general methodologies for acquiring spectral data for a similar organic compound.
-
NMR Spectroscopy: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: A small amount of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the analysis of spectral data to elucidate the structure of an unknown organic compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Potential Biological Activity of 1-Octen-4-ol, 2-bromo-: A Prospective Technical Guide
Disclaimer: The compound 1-Octen-4-ol, 2-bromo- is a novel chemical entity with no currently available data in the public scientific literature regarding its synthesis or biological activity. This guide, therefore, presents a prospective analysis based on the known biological activities of structurally related compounds. The information herein is intended to provide a theoretical framework and guide for future research into this molecule.
Introduction
The exploration of novel chemical structures for potential therapeutic applications is a cornerstone of drug discovery. The molecule 1-Octen-4-ol, 2-bromo- presents an intriguing scaffold for investigation, combining features of a known bioactive compound, 1-octen-3-ol, with the strategic addition of a bromine atom, a halogen known to modulate the biological activity of organic molecules.[1][2] This technical guide will explore the potential biological activities of 1-Octen-4-ol, 2-bromo-, drawing parallels from its structural analogs and the broader chemical literature. We will delve into its potential antimicrobial effects, propose mechanisms of action, and provide detailed experimental protocols for its prospective synthesis and biological evaluation.
Chapter 1: Rationale for Investigating the Biological Activity of 1-Octen-4-ol, 2-bromo-
The rationale for investigating 1-Octen-4-ol, 2-bromo- stems from two key structural features: the 1-octenol backbone and the presence of a bromine substituent.
1.1 The Bioactivity of the 1-Octenol Scaffold
1-Octen-3-ol, a close structural analog of the parent molecule, is a well-documented antimicrobial agent.[3][4] It exhibits activity against a range of food-related bacteria and pathogenic fungi.[3][5] The proposed mechanism for its antimicrobial action is the disruption of cell membrane permeability.[3] Given the structural similarity, it is plausible that the 1-octen-4-ol backbone of the target molecule could also confer antimicrobial properties.
1.2 The Role of Bromine in Modulating Bioactivity
The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule.[1][2] Bromine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Organobromine compounds, particularly those of marine origin, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8] Therefore, the addition of a bromine atom at the second position of the 1-octen-4-ol structure is a rational approach to potentially amplify or modify its inherent biological activity.
Chapter 2: Potential Antimicrobial Activity
Based on the known antimicrobial spectrum of 1-octen-3-ol, it is hypothesized that 1-Octen-4-ol, 2-bromo- may exhibit similar or enhanced activity against various microorganisms.
2.1 Anticipated Antimicrobial Spectrum
1-octen-3-ol has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for 1-octen-3-ol against a selection of microorganisms are summarized in the table below.
Table 1: Antimicrobial Activity of 1-Octen-3-ol
| Microorganism | Type | MIC (mg/mL)[3] | MBC (mg/mL)[3] |
| Staphylococcus aureus | Gram-positive bacteria | 1.0 | 4.0 |
| Bacillus subtilis | Gram-positive bacteria | 1.0 | 4.0 |
| Staphylococcus epidermidis | Gram-positive bacteria | 1.0 | 4.0 |
| Escherichia coli | Gram-negative bacteria | 2.0 | 8.0 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 2.0 | 8.0 |
| Fusarium tricinctum | Fungus | 8.0 (Complete Inhibition) | - |
| Fusarium oxysporum | Fungus | 8.0 (Complete Inhibition) | - |
It is conceivable that the presence of the bromine atom in 1-Octen-4-ol, 2-bromo- could lead to lower MIC and MBC values, indicating greater potency.
Chapter 3: Proposed Mechanism of Action
The primary mechanism of action for 1-octen-3-ol is reported to be the disruption of the cell membrane, leading to leakage of cellular constituents.[3] It is plausible that 1-Octen-4-ol, 2-bromo- would share this mechanism. The increased lipophilicity conferred by the bromine atom may enhance its ability to intercalate into and disrupt the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action for 1-Octen-4-ol, 2-bromo-.
Chapter 4: Experimental Protocols
To empirically validate the potential biological activity of 1-Octen-4-ol, 2-bromo-, the following experimental protocols are proposed.
4.1 Hypothetical Synthesis of 1-Octen-4-ol, 2-bromo-
A potential synthetic route to 1-Octen-4-ol, 2-bromo- could involve the alpha-bromination of a suitable ketone precursor, followed by reduction. A general procedure for the synthesis of alpha-bromoketones from secondary alcohols has been described, which could be adapted.[9]
-
Oxidation of 1-Octen-4-ol: 1-Octen-4-ol would first be oxidized to the corresponding ketone, 1-octen-4-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
-
Alpha-Bromination: The resulting 1-octen-4-one would then be subjected to alpha-bromination. A possible method involves reaction with a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
-
Reduction of the Ketone: The final step would be the selective reduction of the ketone functionality in 2-bromo-1-octen-4-one to the corresponding alcohol, 1-Octen-4-ol, 2-bromo-. A reducing agent such as sodium borohydride (NaBH4) could be employed.
4.2 Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Serial Dilutions: A two-fold serial dilution of 1-Octen-4-ol, 2-bromo- is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
4.3 Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13][14]
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa or HEK293) is cultured in a 96-well plate to a desired confluence.
-
Compound Treatment: The cells are treated with various concentrations of 1-Octen-4-ol, 2-bromo- for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Chapter 5: Potential for Broader Biological Activities
Given the diverse biological activities reported for organobromine compounds, it is worthwhile to consider that 1-Octen-4-ol, 2-bromo- may possess activities beyond the antimicrobial realm.[6][7][8]
-
Anticancer Activity: Many marine-derived brominated compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] Initial screening of 1-Octen-4-ol, 2-bromo- against a panel of cancer cell lines would be a prudent step.
-
Anti-inflammatory Activity: Some bromophenols have shown anti-inflammatory properties.[6] Assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models could be employed.
-
Enzyme Inhibition: The bromine atom can participate in halogen bonding, which can be important for ligand-protein interactions.[1] Screening against a panel of relevant enzymes could uncover novel inhibitory activities.
Chapter 6: Future Directions
The investigation of a novel compound like 1-Octen-4-ol, 2-bromo- requires a systematic and multi-faceted approach. The following workflow is proposed for future research.
Caption: A proposed workflow for the investigation of 1-Octen-4-ol, 2-bromo-.
Conclusion
While 1-Octen-4-ol, 2-bromo- remains an uncharacterized molecule, the analysis of its structural components suggests a high probability of it possessing interesting biological activities, particularly as an antimicrobial agent. The strategic placement of a bromine atom on a known bioactive scaffold is a promising approach in the quest for novel therapeutic leads. The experimental protocols and future research directions outlined in this guide provide a comprehensive framework for the scientific community to embark on the exploration of this intriguing compound. Empirical validation of these hypotheses is the critical next step in unlocking the potential of 1-Octen-4-ol, 2-bromo-.
References
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. omicsonline.org [omicsonline.org]
- 14. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
An In-depth Technical Guide on 2-bromo-1-octen-4-ol: A Putative Natural Product and Synthetic Intermediate
Introduction
While a direct literature search for "2-bromo-1-octen-4-ol" does not yield specific data for this compound, its structural motifs—a brominated vinyl group adjacent to a chiral alcohol—are of significant interest in the fields of natural product chemistry and synthetic methodology. This guide explores the potential of 2-bromo-1-octen-4-ol as both a plausible, yet undiscovered, natural product and a versatile synthetic intermediate. We will delve into the known chemistry of its constituent parts, propose synthetic routes, and discuss its potential biological relevance based on analogous structures.
Section 1: The Unbrominated Backbone: 2-Octen-4-ol
The unbrominated parent molecule, 2-octen-4-ol, is a known compound with established properties and synthetic routes. Understanding this backbone is crucial for postulating the characteristics and synthesis of its brominated derivative.
Properties of 2-Octen-4-ol
The physical and chemical properties of (2E)-2-octen-4-ol are summarized in the table below. These values provide a baseline for estimating the properties of the brominated analog.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Boiling Point | 175.00 to 176.00 °C @ 760.00 mm Hg | [3] |
| Refractive Index | 1.43800 to 1.44200 @ 20.00 °C | [3] |
| Specific Gravity | 0.83000 to 0.83800 @ 25.00 °C | [3] |
| Solubility | Soluble in water, 2143 mg/L @ 25 °C (est.) | [3] |
Synthesis of 2-Octen-4-ol
A common synthetic route to 2-octen-4-ol involves the reduction of the corresponding ketone, 2-octen-4-one.
Experimental Protocol: Synthesis of (E)-oct-2-en-4-ol [1]
-
Reaction Setup: A dispersion of lithium aluminum hydride (LiAlH4) (1.8 g, 47.4 mmol) in tetrahydrofuran (THF, 50 mL) is cooled to 0°C under a nitrogen atmosphere.
-
Addition of Ketone: (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) dissolved in THF (50 mL) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.
-
Reaction Progression: The mixture is stirred at room temperature for 1 hour.
-
Quenching: The reaction is cooled to 0°C, and water (1.8 g) is added slowly, keeping the temperature below 7°C.
-
Workup: A 10% aqueous solution of NaOH (1.8 g) followed by water (5.4 g) is added. The mixture is stirred for 1 hour, during which a white precipitate forms.
-
Isolation: Sodium sulfate (10.0 g) is added, and the mixture is filtered. The THF is removed under reduced pressure to yield (E)-oct-2-en-4-ol.
This straightforward reduction provides a high yield of the target alcohol, which can serve as a precursor for bromination studies.
Section 2: Proposed Synthesis of 2-bromo-1-octen-4-ol
There is no documented synthesis of 2-bromo-1-octen-4-ol. However, based on established organic chemistry principles, a plausible synthetic route can be proposed starting from the readily available precursor, 2-octen-4-one.
Proposed Synthetic Pathway
A logical approach would involve the bromination of 2-octen-4-one followed by a stereoselective reduction of the ketone.
Caption: A proposed two-step synthesis of 2-bromo-1-octen-4-ol.
Discussion of Synthetic Steps
-
Bromination: The first step would likely involve an alpha-bromination of the enone. Reagents such as N-bromosuccinimide (NBS) could be employed. This would likely lead to the formation of 3-bromo-2-octen-4-one. It is also possible that bromination could occur at the C5 position, and reaction conditions would need to be optimized for regioselectivity.
-
Reduction: The subsequent reduction of the keto-group in the brominated intermediate would yield the desired 2-bromo-1-octen-4-ol. A milder reducing agent like sodium borohydride (NaBH4) would be preferable to LiAlH4 to avoid potential side reactions with the bromo-alkene functionality.
Section 3: 2-bromo-1-octen-4-ol as a Potential Natural Product
While this specific molecule has not been isolated from a natural source, the presence of brominated organic compounds is well-documented in marine environments.[4][5]
Brominated Compounds in Nature
Many marine organisms, particularly algae and phytoplankton, are known to produce a diverse array of halogenated, including brominated, secondary metabolites.[4] These compounds are thought to be involved in chemical defense and signaling. The structural features of 2-bromo-1-octen-4-ol are consistent with those of other known marine natural products.
Potential Biosynthesis
A hypothetical biosynthetic pathway could involve the enzymatic bromination of an octenol precursor, likely through the action of a bromoperoxidase enzyme.
Caption: A simplified hypothetical biosynthetic pathway.
Section 4: Related Brominated Compounds
While data on 2-bromo-1-octen-4-ol is unavailable, several other brominated linear alkenes and alcohols are known and characterized.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 8-Bromo-1-octanol | C8H17BrO | 209.12 | 50816-19-8 | [6] |
| 2-Bromopent-4-en-1-ol | C5H9BrO | 165.03 | 73727-38-5 | [7] |
| (2E)-4-Bromo-2-buten-1-ol | C4H7BrO | 151.00 | 113661-09-9 | [8] |
| 2-Bromo-1-octene | C8H15Br | 191.11 | 13249-60-0 | [9] |
These related structures demonstrate the stability and accessibility of brominated functionalities in similar carbon skeletons. 8-Bromo-1-octanol, in particular, is a versatile synthetic intermediate used in the pharmaceutical and materials science industries.[6]
Section 5: Potential Applications and Future Directions
The putative 2-bromo-1-octen-4-ol possesses multiple reactive sites, making it a potentially valuable building block in organic synthesis. The vinyl bromide moiety is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents. The secondary alcohol provides a handle for esterification, etherification, or oxidation to the corresponding ketone.
Given the common biological activity of brominated natural products, 2-bromo-1-octen-4-ol and its derivatives would be interesting candidates for screening in antimicrobial, antifungal, and anticancer assays.
Future research should focus on the successful synthesis and isolation of 2-bromo-1-octen-4-ol to enable the characterization of its physical and spectroscopic properties and to explore its reactivity and potential biological activity. Furthermore, targeted searches in marine organisms known for producing halogenated compounds may yet reveal its existence as a natural product.
References
- 1. 2-OCTEN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Octen-4-ol, (2E)- | C8H16O | CID 5366203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-octen-4-ol, 4798-61-2 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Inorganic bromine in the marine boundary layer: a critical review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromopent-4-en-1-ol | C5H9BrO | CID 20294881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 2-Bromo-1-octene | 13249-60-0 [chemicalbook.com]
An In-depth Technical Guide to the Predicted Solubility and Stability of 1-Octen-4-ol, 2-bromo-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted solubility and stability of the novel compound 1-Octen-4-ol, 2-bromo-. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to forecast its physicochemical properties. It also outlines detailed experimental protocols for empirical determination.
Predicted Physicochemical Properties
The structure of 1-Octen-4-ol, 2-bromo- incorporates a hydroxyl group, a bromine atom, and a carbon-carbon double bond on an eight-carbon chain. These features will collectively dictate its solubility and stability profile.
-
Stability Prediction : The stability of the compound is primarily influenced by the presence of the allylic bromide structure. The bromine atom is on a carbon adjacent to a carbon-carbon double bond, which makes it an allylic position.[4] Allylic radicals are notably stable due to resonance delocalization, which spreads the unpaired electron over an extended π-orbital network.[5][6][7] This inherent stability of the allylic radical intermediate is a driving force in reactions like allylic bromination.[7] However, this structure also suggests potential instability under certain conditions. Allylic halides can be susceptible to rearrangement, particularly during workup or under thermal stress, which can lead to the formation of isomeric products.[8] The compound may also be sensitive to light and oxidation, common degradation pathways for molecules with reactive functional groups.[9][10]
Experimental Workflow for Characterization
To empirically determine the solubility and stability of a novel compound like 1-Octen-4-ol, 2-bromo-, a structured experimental workflow is essential. The following diagram outlines a logical progression from initial screening to comprehensive stability assessment.
Data Summary Tables
The following tables should be populated with experimental data as it is generated.
Table 1: Predicted & Experimental Solubility Data
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C | Method Used |
| Water | Low | TBD | Shake-Flask |
| Ethanol | Soluble | TBD | Visual |
| Methanol | Soluble | TBD | Visual |
| Dichloromethane | Soluble | TBD | Visual |
| Hexane | Soluble | TBD | Visual |
| Acetone | Soluble | TBD | Visual |
Table 2: Forced Degradation Study Conditions and Observations
| Stress Condition | Reagent/Condition | Time | Observations (e.g., % Degradation) | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72h | TBD | TBD |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72h | TBD | TBD |
| Oxidation | 3% H₂O₂ | 24, 48, 72h | TBD | TBD |
| Thermal | 60°C | 7 days | TBD | TBD |
| Photolytic | ICH Q1B Option 2 | Variable | TBD | TBD |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate data.
4.1. Protocol for Preliminary Solubility Screening
This qualitative test provides a rapid assessment of solubility in various solvents.
-
Preparation : Dispense approximately 10 mg of 1-Octen-4-ol, 2-bromo- into separate small, clear vials.[11]
-
Solvent Addition : To each vial, add 0.1 mL of the selected solvent (e.g., water, ethanol, hexane).
-
Mixing : Vigorously vortex each vial for 1-2 minutes.
-
Observation : Visually inspect for the complete dissolution of the solid. The absence of visible particles indicates solubility at approximately 100 mg/mL.
-
Incremental Addition : If the compound dissolves, continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the compound precipitates or a 1 mL total volume is reached. Record the approximate solubility.[11]
4.2. Protocol for Forced Degradation Studies
Forced degradation, or stress testing, is performed to understand degradation pathways and to develop stability-indicating analytical methods.[12][13] These studies challenge the molecule with conditions exceeding those expected during storage.[10][14]
-
Stock Solution Preparation : Prepare a stock solution of 1-Octen-4-ol, 2-bromo- in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[9]
-
Oxidative Degradation : Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[9][10]
-
Thermal Degradation : Store the stock solution and solid compound in a temperature-controlled oven at 60°C.[9]
-
Photolytic Degradation : Expose the stock solution and solid compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13]
-
-
Time Points : Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis : Analyze all samples using a developed stability-indicating HPLC method. Compare the results to an unstressed control sample to determine the percentage of degradation. Analytical techniques like LC-MS can be employed to identify the structure of degradation products.[9]
By following this predictive guide and the outlined experimental protocols, researchers can thoroughly characterize the solubility and stability of 1-Octen-4-ol, 2-bromo-, generating the critical data needed for further development.
References
- 1. youtube.com [youtube.com]
- 2. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 5. fiveable.me [fiveable.me]
- 6. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. apicule.com [apicule.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. merieuxnutrisciences.com [merieuxnutrisciences.com]
Introduction
This technical guide provides a comprehensive overview of the available scientific literature concerning "1-Octen-4-ol, 2-bromo-" and its closely related structural analogs. Due to the limited direct research on the target molecule, this document focuses on the synthesis, properties, and relevant biological activities of its parent structures and key brominated derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the chemical landscape of these compounds.
Physicochemical Properties of 1-Octen-4-ol and Related Brominated Alkenes
The following tables summarize the key physical and chemical properties of 1-octen-4-ol and its brominated analogs, facilitating a comparative analysis of their characteristics.
Table 1: Physical and Chemical Properties of 1-Octen-4-ol
| Property | Value | Source |
| IUPAC Name | oct-1-en-4-ol | [1] |
| CAS Number | 40575-42-6 | [1] |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | 179.1 °C at 760 mmHg | [2] |
| Flash Point | 67.2 °C | [2] |
| Density | 0.83 g/cm³ | [2] |
| Solubility | Soluble in water (1836 mg/L @ 25 °C est.) | [3] |
Table 2: Physical and Chemical Properties of Brominated Analogs
| Property | trans-1-Bromo-4-octene | 2-Bromo-1-octene | (E)-4-Bromo-2-heptene |
| IUPAC Name | (E)-1-bromooct-4-ene | 2-bromooct-1-ene | (E)-4-bromohept-2-ene |
| CAS Number | 31502-27-9 | 13249-60-0 | 22118-57-6 |
| Molecular Formula | C₈H₁₅Br | C₈H₁₅Br | C₇H₁₃Br |
| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 177.08 g/mol |
| Boiling Point | Not available | Not available | 70-71 °C / 32 mmHg |
| Refractive Index | Not available | Not available | n25D 1.4710–1.4715 |
| Source | [4] | [5] | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of key precursors and analogs are presented below. While a direct synthesis for "1-Octen-4-ol, 2-bromo-" is not documented, a hypothetical pathway can be inferred from established reactions on similar substrates.
Synthesis of (E)-4-Bromo-2-heptene
This procedure details the allylic bromination of 2-heptene using N-bromosuccinimide (NBS)[6].
Materials:
-
2-heptene (40 g, 0.41 mole)
-
N-bromosuccinimide (NBS) (48.1 g, 0.27 mole)
-
Benzoyl peroxide (0.2 g)
-
Carbon tetrachloride (250 ml)
Procedure:
-
A 500-ml round-bottomed flask is equipped with a stirrer, nitrogen inlet, and reflux condenser.
-
2-heptene, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride are added to the flask.
-
The mixture is stirred and heated under reflux in a nitrogen atmosphere for 2 hours.
-
After cooling, the succinimide is removed by suction filtration and washed with two 15-ml portions of carbon tetrachloride.
-
The filtrate and washings are combined, and the carbon tetrachloride is removed by distillation at 36–38°C/190 mm.
-
The residue is transferred to a 125-ml Claisen flask with a packed distilling arm.
-
The product is distilled under a nitrogen atmosphere, collecting the fraction at 70–71°C/32 mm.
-
This yields 28–31 g (58–64%) of 4-bromo-2-heptene.
Synthesis of 1-Octen-3-ol via Grignard Reaction
A common method for the synthesis of allylic alcohols like 1-octen-3-ol is through a Grignard reaction[8][9].
Materials:
-
Acrolein (2-propenal)
-
Amyl iodide (1-iodopentane)
-
Magnesium turnings
-
Anhydrous diethyl ether
Procedure:
-
Prepare the Grignard reagent by adding a solution of amyl iodide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Slowly add a solution of acrolein in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-octen-3-ol. The reported yield for this type of reaction is approximately 65%[8].
Visualizations of Synthetic Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key synthetic workflows and the structural relationships between the target compound and its analogs.
Biological Activity
While specific data on the biological activity of "1-Octen-4-ol, 2-bromo-" is unavailable, studies on related compounds offer some insights. Brominated organic compounds are prevalent in marine natural products and often exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties[10]. For instance, various brominated alkaloids from marine sponges have demonstrated inhibitory effects on bacterial growth[10].
The parent alcohol, 1-octen-3-ol (a close isomer of 1-octen-4-ol), is a well-known natural product responsible for the characteristic mushroom aroma and has been shown to attract biting insects[11]. The biological activities of halogenated compounds are an active area of research, suggesting that "1-Octen-4-ol, 2-bromo-" could be a candidate for screening in various biological assays.
Conclusion
This technical guide has synthesized the available information on "1-Octen-4-ol, 2-bromo-" and its structural analogs. The data presented on the physicochemical properties, along with detailed synthetic protocols for related compounds, provides a solid foundation for researchers interested in this class of molecules. The hypothetical synthetic pathway and the logical relationship diagrams offer a roadmap for the potential synthesis and further investigation of the target compound. The general biological activity of related brominated natural products suggests that "1-Octen-4-ol, 2-bromo-" may possess interesting bioactivities, warranting future exploration.
References
- 1. 1-Octen-4-ol | C8H16O | CID 142471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-octen-4-ol, 40575-42-6 [thegoodscentscompany.com]
- 4. trans-1-Bromo-4-octene | C8H15Br | CID 11367510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-octene | C8H15Br | CID 12389616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromo-2-heptene | C7H13Br | CID 12033121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stereochemistry and Enantioselective Synthesis of 2-Bromo-1-octen-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-octen-4-ol is a functionalized organic molecule with significant potential as a versatile building block in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. The presence of two stereocenters and a vinyl bromide moiety makes its stereocontrolled synthesis a challenging yet crucial endeavor. This technical guide provides a comprehensive overview of the stereochemical aspects of 2-bromo-1-octen-4-ol and explores potential strategies for its enantioselective synthesis, drawing upon established methodologies for the preparation of structurally related compounds. Detailed experimental protocols, adapted from analogous reactions, are presented to facilitate the practical implementation of these synthetic routes.
Introduction
The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity and physical properties. For molecules with multiple stereocenters, such as 2-bromo-1-octen-4-ol, the ability to selectively synthesize a single stereoisomer is paramount, particularly in the context of drug development where different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.
2-Bromo-1-octen-4-ol possesses two chiral centers at the C4 (hydroxyl-bearing) and C2 (bromine-bearing) positions, leading to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The vinyl bromide functionality further adds to its synthetic utility, enabling a variety of cross-coupling reactions. This guide will delve into the stereochemical considerations and propose enantioselective synthetic pathways to access specific stereoisomers of this valuable compound.
Stereochemistry of 2-Bromo-1-octen-4-ol
The stereochemistry of halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, is typically established through reactions that proceed via a halonium ion intermediate. The anti-addition of the halogen and the hydroxyl group is a well-documented phenomenon in the formation of halohydrins from alkenes.[1][2][3][4][5] In the context of 2-bromo-1-octen-4-ol, the relative stereochemistry between the bromine at C2 and the hydroxyl group at C4 is not dictated by a direct vicinal addition. Instead, it is determined by the stereochemical course of the synthetic route employed.
The absolute configuration of each stereocenter is designated as either R or S based on the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers of 2-bromo-1-octen-4-ol are depicted below:
Figure 1. Stereoisomers of 2-bromo-1-octen-4-ol.
Enantioselective Synthesis Strategies
The enantioselective synthesis of 2-bromo-1-octen-4-ol can be approached by forming the C-C bond between C2 and C3, or by creating the stereocenters on a pre-formed carbon skeleton. Two plausible retrosynthetic disconnections are considered here:
Retrosynthesis A: Enantioselective Vinylation
This approach involves the enantioselective addition of a vinyl organometallic reagent to an α-bromoaldehyde.
Figure 2. Retrosynthesis via enantioselective vinylation.
Retrosynthesis B: Stereoselective Bromination of an Allylic Alcohol
This strategy relies on the stereoselective bromination of a chiral allylic alcohol precursor.
Figure 3. Retrosynthesis via stereoselective bromination.
Enantioselective Vinylation of 2-Bromohexanal
The addition of vinyl organometallic reagents to aldehydes is a powerful method for the formation of allylic alcohols. The use of chiral ligands to control the enantioselectivity of this transformation has been extensively studied.[6][7][8]
Proposed Reaction Scheme:
Figure 4. Proposed enantioselective vinylation.
Key Experimental Considerations:
-
Chiral Ligand: The choice of chiral ligand is critical for achieving high enantioselectivity. BINOL and its derivatives, as well as amino alcohols, have proven effective in similar reactions.
-
Metal Catalyst: Zinc and titanium-based catalysts are commonly employed for such transformations.
-
Reaction Conditions: Temperature, solvent, and the nature of the vinylating agent can significantly influence the yield and enantiomeric excess (ee).
Table 1: Representative Enantioselective Vinylation of Aldehydes
| Aldehyde | Vinylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Vinylzinc bromide | (S)-BINOL / Ti(OiPr)4 | Toluene | 25 | 85 | 95 | Adapted from[9] |
| Cyclohexanecarboxaldehyde | Divinylzinc | Chiral amino alcohol | THF | -20 | 90 | 92 | Adapted from[7] |
| Octanal | Vinylmagnesium bromide | (R)-BINOL / Mg | Toluene | 0 | 78 | 88 | Adapted from[8] |
Stereoselective Bromination of Chiral Oct-1-en-4-ol
This approach requires the initial preparation of enantiomerically enriched oct-1-en-4-ol, which can be achieved through asymmetric reduction of the corresponding ketone or by other established methods. Subsequent bromination must then proceed with high diastereoselectivity.
Proposed Reaction Scheme:
Figure 5. Proposed stereoselective bromination.
Key Experimental Considerations:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for allylic bromination. The reaction can proceed through either a radical or an ionic mechanism, which can influence the stereochemical outcome.
-
Reaction Control: Controlling the reaction conditions (e.g., initiator, solvent, temperature) is crucial to favor a specific reaction pathway and maximize diastereoselectivity. Allylic bromination with NBS often proceeds via a radical mechanism, which may lead to a mixture of diastereomers due to the planar nature of the intermediate allylic radical.[10]
-
Alternative Methods: Enantioselective dibromination of the double bond followed by selective elimination could also be a viable, albeit more complex, strategy.[11]
Table 2: Stereoselective Bromination of Allylic Alcohols
| Substrate | Brominating Agent | Conditions | Major Diastereomer Ratio | Reference |
| (E)-cinnamyl alcohol | NBS, AIBN | CCl4, reflux | 3:1 | Adapted from[10] |
| Chiral secondary allylic alcohol | Dibromomalonate, TiBr4, Chiral diol | CH2Cl2, -78 °C | up to 95:5 dr | Adapted from[11] |
Detailed Experimental Protocols (Adapted)
Protocol for Enantioselective Vinylation of 2-Bromohexanal
Materials:
-
2-Bromohexanal
-
Vinylzinc bromide (0.7 M in THF)
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and anhydrous toluene (5 mL).
-
Add Ti(OiPr)4 (0.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add 2-bromohexanal (1.0 mmol).
-
Slowly add vinylzinc bromide solution (1.5 mL, 1.05 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-bromo-1-octen-4-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Stereoselective Bromination of (S)-Oct-1-en-4-ol
Materials:
-
(S)-Oct-1-en-4-ol
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add (S)-oct-1-en-4-ol (1.0 mmol), NBS (1.1 mmol), and AIBN (0.05 mmol) in anhydrous CCl4 (10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the diastereomers of 2-bromo-1-octen-4-ol.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or GC analysis.
Conclusion
The enantioselective synthesis of 2-bromo-1-octen-4-ol presents a significant synthetic challenge that can be addressed through strategic planning and the application of modern asymmetric methodologies. The enantioselective vinylation of 2-bromohexanal using a chiral catalyst system appears to be a more direct and potentially more stereocontrolled approach compared to the stereoselective bromination of a pre-existing chiral allylic alcohol, which may suffer from issues of diastereoselectivity. The detailed protocols provided, adapted from reliable literature precedents, offer a practical starting point for researchers aiming to synthesize specific stereoisomers of this valuable chemical entity. Further optimization of reaction conditions will be crucial to achieve high yields and stereoselectivities for this specific substrate.
References
- 1. youtube.com [youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Bromination of 1-Octen-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 1-octen-4-ol is a key transformation in organic synthesis, providing a versatile intermediate for the introduction of further functionality. This electrophilic addition reaction targets the double bond, yielding 1,2-dibromo-octan-4-ol. The presence of the hydroxyl group requires careful selection of reaction conditions to ensure selectivity for the alkene bromination without inducing side reactions at the alcohol moiety. These application notes provide an overview of the reaction, relevant data, and detailed experimental protocols for the successful bromination of 1-octen-4-ol. The primary product of this reaction is 1,2-dibromo-octan-4-ol, a valuable precursor for the synthesis of various organic compounds, including potential pharmaceutical intermediates.
Reaction Principle and Specificity
The reaction proceeds via the electrophilic addition of bromine to the double bond of 1-octen-4-ol. The pi electrons of the alkene attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[1] This intermediate is then attacked by a bromide ion in an anti-addition fashion to yield the vicinal dibromide.[2] It is crucial to employ reaction conditions that favor this pathway over potential side reactions such as oxidation of the secondary alcohol or allylic bromination. The use of N-bromosuccinimide (NBS) is a common alternative to elemental bromine for such transformations, often providing a more controlled reaction.[3]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the bromination of unsaturated alcohols, providing a comparative overview for researchers.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | Acetic Acid | Room Temp. | 2 | ~90 | [4] |
| N-Bromosuccinimide (NBS) | CH2Cl2/H2O | 0 to Room Temp. | 1-3 | 75-85 | Adapted from[5] |
| Bromine (Br2) | CCl4 or CH2Cl2 | 0 | 0.5-1 | 80-95 | Adapted from[2] |
Experimental Protocols
Below are detailed methodologies for the bromination of 1-octen-4-ol using different brominating agents.
Protocol 1: Bromination using Pyridinium Tribromide
Materials:
-
1-octen-4-ol
-
Pyridinium tribromide
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octen-4-ol (1.0 eq) in glacial acetic acid.
-
To this solution, add pyridinium tribromide (1.1 eq) portion-wise over 15 minutes at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 1,2-dibromo-octan-4-ol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
1-octen-4-ol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-octen-4-ol (1.0 eq) in a mixture of dichloromethane and water (4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) to the cooled solution in portions over 20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated sodium thiosulfate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify by flash chromatography on silica gel as needed.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the bromination of 1-octen-4-ol.
Caption: General workflow for the bromination of 1-octen-4-ol.
Reaction Mechanism Pathway
The diagram below outlines the electrophilic addition mechanism.
Caption: Mechanism of electrophilic addition of bromine to 1-octen-4-ol.
Safety Precautions
-
Bromine and its derivatives are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane and other chlorinated solvents are hazardous. Avoid inhalation and skin contact.
-
Always quench any residual bromine with a reducing agent like sodium thiosulfate before disposal.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize 1,2-dibromo-octan-4-ol for use in a variety of research and development applications.
References
Protocol for the preparation of "1-Octen-4-ol, 2-bromo-"
This document provides a detailed protocol for the synthesis of 2-Bromo-1-octen-4-ol, a specialty chemical of interest to researchers in organic synthesis and drug development. The protocol outlines a two-step synthetic route commencing with the preparation of the key intermediate, 1-octyn-4-ol, followed by a regioselective hydrobromination.
For research and development purposes only. Handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 1-Octyn-4-ol
This step involves the synthesis of the precursor 1-octyn-4-ol via a Grignard reaction between propargyl magnesium bromide and pentanal.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Magnesium turnings | 99.8% |
| Propargyl bromide | (3-bromopropyne), freshly distilled |
| Pentanal | 98% |
| Diethyl ether (anhydrous) | ACS grade |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Saturated ammonium chloride (NH₄Cl) | Aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Three-neck round-bottom flask | Appropriate size |
| Dropping funnel | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Experimental Protocol
-
Preparation of Propargyl Magnesium Bromide:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.1 eq.).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of propargyl bromide (1.0 eq.) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of pentanal (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 1-octyn-4-ol can be purified by vacuum distillation.
-
Expected Yield
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1-Octyn-4-ol | 126.20 | (Based on 1.0 eq. pentanal) | 60-70% |
Step 2: Hydrobromination of 1-Octyn-4-ol to Yield 2-Bromo-1-octen-4-ol
This step describes the regioselective addition of hydrogen bromide across the triple bond of 1-octyn-4-ol to form the target compound, 2-bromo-1-octen-4-ol. The reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the alkyne.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-Octyn-4-ol | From Step 1 |
| Hydrobromic acid (HBr) | 48% aqueous solution |
| Dichloromethane (CH₂Cl₂) | ACS grade |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system |
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octyn-4-ol (1.0 eq.) in dichloromethane.
-
Cool the solution in an ice bath.
-
-
Hydrobromination:
-
Slowly add 48% aqueous hydrobromic acid (1.2 eq.) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 2-bromo-1-octen-4-ol.
-
Expected Yield and Characterization
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 2-Bromo-1-octen-4-ol | 207.10 | (Based on 1.0 eq. 1-octyn-4-ol) | 70-80% |
Expected Spectroscopic Data (Analogous Compounds):
-
¹H NMR: Signals corresponding to the vinyl protons (=CH₂) are expected around 5.5-6.0 ppm. The proton on the carbon bearing the hydroxyl group (-CHOH) would likely appear around 3.5-4.5 ppm. The aliphatic protons would be observed in the upfield region.
-
¹³C NMR: The sp² carbons of the double bond are expected in the region of 110-140 ppm. The carbon bearing the bromine will be at the lower end of this range, while the terminal =CH₂ carbon will be at the higher end. The carbon attached to the hydroxyl group should appear around 60-75 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is expected. A sharp peak around 1630 cm⁻¹ for the C=C double bond stretch should also be present.
Experimental Workflow and Logic
The synthetic strategy is based on a two-step sequence involving the formation of a key alkyne intermediate followed by a regioselective hydrohalogenation.
Caption: Synthetic workflow for the preparation of 2-Bromo-1-octen-4-ol.
Signaling Pathway Analogy (Logical Relationship)
The regioselectivity of the hydrobromination step is governed by the principles of electrophilic addition to alkynes, which can be visualized as a logical pathway.
Caption: Logical pathway illustrating the regioselectivity of the hydrobromination step.
Application Notes and Protocols: 1-Octen-4-ol, 2-bromo- as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-4-ol, 2-bromo- (CAS No. 83650-02-6) is a functionalized allylic alcohol that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a secondary alcohol, a vinyl bromide, and a lipophilic carbon chain, offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data based on analogous chemical transformations. While specific literature on 1-Octen-4-ol, 2-bromo- is limited, the protocols and applications described herein are based on well-established methodologies for similar α-bromo allylic alcohols.
Physicochemical Data
A summary of the key physicochemical properties of 1-Octen-4-ol, 2-bromo- and its parent compound, 2-Octen-4-ol, is presented below.
| Property | 1-Octen-4-ol, 2-bromo- (Predicted) | 2-Octen-4-ol[1][2][3][4] |
| CAS Number | 83650-02-6 | 4798-61-2 |
| Molecular Formula | C₈H₁₅BrO | C₈H₁₆O |
| Molecular Weight | 207.11 g/mol | 128.21 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | Not available | 175-176 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents | Slightly soluble in water |
Synthetic Protocols
The synthesis of 1-Octen-4-ol, 2-bromo- can be envisioned from its parent allylic alcohol, 2-Octen-4-ol. A common and effective method for the allylic bromination of alkenes is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[5][6][7][8]
Protocol 1: Synthesis of (E)-2-Octen-4-ol
A plausible precursor for 1-Octen-4-ol, 2-bromo- is (E)-2-Octen-4-ol, which can be synthesized by the reduction of (E)-2-octen-4-one.[9]
Materials:
-
(E)-2-Octen-4-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A dispersion of LiAlH₄ (0.5 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
A solution of (E)-2-Octen-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by carefully and slowly adding water (corresponding to the mass of LiAlH₄ used), followed by a 10% NaOH solution (same mass as water), and then an additional 3 parts of water.
-
The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield (E)-2-Octen-4-ol.
Expected Yield: ~90%[9]
Protocol 2: Synthesis of 1-Octen-4-ol, 2-bromo- via Allylic Bromination
This protocol is based on the established Wohl-Ziegler bromination of allylic systems.[5][6][7][8]
Materials:
-
(E)-2-Octen-4-ol
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or benzene
-
Anhydrous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of (E)-2-Octen-4-ol (1.0 equivalent) in anhydrous CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02 equivalents).
-
The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-Octen-4-ol, 2-bromo-.
| Reactant | Molar Ratio | Purity | Expected Yield (%) | Reference Reaction |
| (E)-2-Octen-4-ol | 1.0 | >95% | 60-80 | Allylic Bromination of Cyclohexene with NBS |
| N-Bromosuccinimide | 1.1 | >98% | ||
| AIBN | 0.02 | >98% |
Applications in Organic Synthesis
1-Octen-4-ol, 2-bromo- is a valuable intermediate for the introduction of a C8 functionalized chain in the synthesis of more complex molecules. The presence of the vinyl bromide and the secondary alcohol allows for a range of subsequent transformations.
Cross-Coupling Reactions
The vinyl bromide moiety is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.
Experimental Workflow for a Suzuki Cross-Coupling Reaction
References
- 1. 2-Octen-4-ol [webbook.nist.gov]
- 2. 2-OCTEN-4-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Octen-4-ol, (2E)- | C8H16O | CID 5366203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-octen-4-ol, 4798-61-2 [thegoodscentscompany.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. 2-OCTEN-4-OL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Grignard Reaction of 2-Bromo-1-octen-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the utilization of 2-bromo-1-octen-4-ol in Grignard reactions. Due to the presence of a free hydroxyl group, which is incompatible with the highly basic nature of Grignard reagents, a protection-deprotection strategy is essential for the successful application of this bifunctional molecule. These notes will guide the user through the necessary steps of alcohol protection, Grignard reagent formation and subsequent reaction with an electrophile, and finally, deprotection to yield the desired product. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers.
Reaction Overview
The acidic proton of the hydroxyl group in 2-bromo-1-octen-4-ol would quench the Grignard reagent as it forms. Therefore, the synthetic strategy involves three key stages:
-
Protection of the Alcohol: The hydroxyl group is converted to a protecting group that is stable under the basic conditions of Grignard reagent formation and reaction. A tert-butyldimethylsilyl (TBDMS) ether is a common and robust choice for this purpose.
-
Grignard Reaction: The vinyl bromide moiety of the protected alcohol is reacted with magnesium metal to form the corresponding Grignard reagent. This organometallic intermediate is then reacted with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.
-
Deprotection of the Alcohol: The protecting group is removed to unveil the free hydroxyl group in the final product.
This sequence allows for the selective reaction at the vinyl bromide position while preserving the integrity of the alcohol functionality.
Quantitative Data Summary
The following table summarizes representative yields for each step of the proposed reaction sequence. These values are based on typical yields reported in the literature for analogous transformations and should be considered as a general guide. Actual yields may vary depending on specific reaction conditions and substrate purity.
| Step | Transformation | Protecting Group | Electrophile | Typical Yield (%) |
| 1 | Alcohol Protection | TBDMS | - | 90-98% |
| 2 | Grignard Reaction | TBDMS | Benzaldehyde | 75-85% |
| 3 | Alcohol Deprotection | TBDMS | - | 85-95% |
Experimental Protocols
Protocol 1: Protection of 2-Bromo-1-octen-4-ol as a TBDMS Ether
This protocol describes the protection of the hydroxyl group of 2-bromo-1-octen-4-ol using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
2-Bromo-1-octen-4-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromo-1-octen-4-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this solution, add TBDMSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected 2-bromo-1-octen-4-ol.
Protocol 2: Grignard Reaction of TBDMS-Protected 2-Bromo-1-octen-4-ol with Benzaldehyde
This protocol details the formation of the Grignard reagent from the TBDMS-protected vinyl bromide and its subsequent reaction with benzaldehyde.
Materials:
-
TBDMS-protected 2-bromo-1-octen-4-ol
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of TBDMS-protected 2-bromo-1-octen-4-ol (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Add the remaining solution of the vinyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of freshly distilled benzaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final diol product.
Materials:
-
TBDMS-protected diol from Protocol 2
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the TBDMS-protected diol (1.0 eq) in THF, add TBAF solution (1.2 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final diol.
Visualizations
The following diagram illustrates the overall experimental workflow for the Grignard reaction of 2-bromo-1-octen-4-ol.
Caption: Experimental workflow for the Grignard reaction of 2-bromo-1-octen-4-ol.
The signaling pathway below illustrates the logical relationship of the chemical transformations.
Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-1-octen-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential cross-coupling reactions involving the vinyl bromide, 2-bromo-1-octen-4-ol. While direct literature precedents for this specific substrate are limited, this document outlines detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions based on established methodologies for structurally similar vinyl bromides and substrates containing alcohol functionalities. The provided protocols are intended as a starting point for reaction optimization and can be adapted for the synthesis of diverse molecular scaffolds relevant to drug discovery and materials science.
Overview of Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-bromo-1-octen-4-ol, the vinyl bromide moiety is the reactive handle for palladium-catalyzed transformations, allowing for the introduction of a wide range of substituents. The presence of a secondary alcohol at the C4 position adds another layer of functionality that can be leveraged in subsequent synthetic steps. However, it is also a consideration for potential side reactions or interactions with the catalytic system, and protection of the hydroxyl group may be necessary in some cases.
The three primary cross-coupling reactions detailed in these notes are:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound.
-
Heck Coupling: Formation of a new carbon-carbon bond through the reaction of the vinyl bromide with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the vinyl bromide and a terminal alkyne.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings of vinyl bromides, which can be adapted for 2-bromo-1-octen-4-ol. These conditions are derived from general protocols and reactions of analogous substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can significantly impact yield and reaction time. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often used with Pd(OAc)₂ to improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial and often substrate-dependent. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | A mixture of organic solvent and water is common. |
| Temperature | 60-100 °C | Reaction temperature will depend on the reactivity of the coupling partners. |
| Reactants | Aryl/Vinyl Boronic Acid or Ester | The nature of the boronic acid will influence reaction efficiency. |
Table 2: Heck Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Palladium acetate is a common and versatile catalyst. |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are typically required. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic or organic base is used to neutralize the generated HBr. |
| Solvent | DMF, Acetonitrile, Toluene | Aprotic polar solvents are generally effective. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive substrates. |
| Reactant | Alkene (e.g., Styrene, Acrylate) | The choice of alkene determines the structure of the product. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | A palladium(0) or palladium(II) catalyst is used. |
| Co-catalyst | CuI | Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction. |
| Base | Et₃N, Diisopropylamine | An amine base acts as both the base and often as the solvent. |
| Solvent | THF, DMF, Toluene | Co-solvents can be used with the amine base. |
| Temperature | Room Temperature to 80 °C | Reactions can often be run under mild conditions. |
| Reactant | Terminal Alkyne | A wide variety of terminal alkynes can be used. |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura, Heck, and Sonogashira reactions with 2-bromo-1-octen-4-ol. Note: These are starting points and may require optimization for this specific substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions. The hydroxyl group of 2-bromo-1-octen-4-ol may require protection (e.g., as a silyl ether) to prevent side reactions, although many modern cross-coupling conditions tolerate free hydroxyl groups.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To couple 2-bromo-1-octen-4-ol with an arylboronic acid.
Materials:
-
2-bromo-1-octen-4-ol
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add 2-bromo-1-octen-4-ol (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add degassed toluene and degassed water in a 4:1 ratio to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
Objective: To couple 2-bromo-1-octen-4-ol with styrene.
Materials:
-
2-bromo-1-octen-4-ol
-
Styrene (1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
PPh₃ (0.04 equivalents)
-
Et₃N (2.0 equivalents)
-
DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed DMF, followed by 2-bromo-1-octen-4-ol (1.0 eq), styrene (1.5 eq), and Et₃N (2.0 eq).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To couple 2-bromo-1-octen-4-ol with phenylacetylene.
Materials:
-
2-bromo-1-octen-4-ol
-
Phenylacetylene (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Et₃N (Triethylamine)
-
THF (Tetrahydrofuran)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of 2-bromo-1-octen-4-ol (1.0 eq) in a 1:1 mixture of degassed THF and Et₃N.
-
Add phenylacetylene (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the general workflow and a representative catalytic cycle for the cross-coupling reactions described.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures to avoid ignition sources.
-
Bases such as potassium carbonate and triethylamine are corrosive or irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Disclaimer: The protocols provided are intended for use by trained chemists. The specific substrate "1-Octen-4-ol, 2-bromo-" may exhibit unique reactivity, and the outlined procedures may require significant optimization. The user assumes all responsibility for the safe and proper execution of these experiments.
Application Notes and Protocols: Derivatization of 2-Bromo-1-octen-4-ol for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the secondary alcohol, 2-bromo-1-octen-4-ol. This haloalkene alcohol is a potentially versatile building block in organic synthesis. Derivatization of the hydroxyl group is often a necessary step to either protect it from undesired side reactions or to introduce a functional group that facilitates subsequent transformations. The following protocols detail common and effective methods for achieving this, including silylation, acylation (esterification), and etherification.
Summary of Derivatization Strategies
The choice of derivatization strategy depends on the desired outcome, such as enhancing volatility for gas chromatography (GC) analysis, or protecting the hydroxyl group during a subsequent reaction step.[1][2] The following table summarizes key aspects of the detailed protocols.
| Derivatization Method | Reagent(s) | Derivative Formed | Typical Purpose | Key Advantages |
| Silylation | Tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tert-butyldimethylsilyl ether | Protection of the alcohol, Increased volatility for GC | High stability to many reagents, easily removed with fluoride sources.[3][4] |
| Acylation (Esterification) | Acetyl chloride, Pyridine | Acetate ester | Protection of the alcohol, introduction of a carbonyl group | Stable to mildly acidic and basic conditions, can be removed by hydrolysis.[5] |
| Etherification (Williamson Ether Synthesis) | Sodium hydride (NaH), Methyl iodide (CH3I) | Methyl ether | Permanent protection of the alcohol | Very stable ether linkage, suitable for multi-step synthesis. |
Experimental Protocols
The following are detailed experimental protocols for the derivatization of 2-bromo-1-octen-4-ol.
Protocol 1: Silylation using Tert-butyldimethylsilyl chloride (TBDMSCl)
This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether, a common method for protecting alcohols.[3]
Workflow for Silylation of 2-Bromo-1-octen-4-ol
Caption: Workflow for the silylation of 2-bromo-1-octen-4-ol.
Materials:
-
2-Bromo-1-octen-4-ol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-bromo-1-octen-4-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired TBDMS ether.
Protocol 2: Acylation using Acetyl Chloride
This protocol details the esterification of the alcohol to form an acetate ester, another common protecting group strategy.[5]
Reaction Scheme for Acylation
Caption: Acylation of 2-bromo-1-octen-4-ol to form an acetate ester.
Materials:
-
2-Bromo-1-octen-4-ol
-
Acetyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-bromo-1-octen-4-ol (1.0 eq) in anhydrous CH2Cl2 and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography.
Protocol 3: Etherification via Williamson Ether Synthesis
This protocol describes the formation of a methyl ether, which is generally a more permanent protecting group.
Reaction Scheme for Etherification
Caption: Williamson ether synthesis to form the methyl ether of 2-bromo-1-octen-4-ol.
Materials:
-
2-Bromo-1-octen-4-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-bromo-1-octen-4-ol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Illustrative Data Presentation
The following tables are examples of how quantitative data for these derivatization reactions would be presented.
Table 1: Reaction Yields for Derivatization of 2-Bromo-1-octen-4-ol
| Derivative | Method | Reaction Time (h) | Yield (%) |
| TBDMS Ether | Silylation | 6 | 92 |
| Acetate Ester | Acylation | 3 | 88 |
| Methyl Ether | Etherification | 18 | 75 |
Table 2: Spectroscopic Data for Derivatized Products
| Derivative | 1H NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) |
| TBDMS Ether | 0.08 (s, 6H), 0.90 (s, 9H), ... | [M+H]+ calculated for C14H29BrOSi: 321.12, found: 321.15 |
| Acetate Ester | 2.05 (s, 3H), ... | [M+H]+ calculated for C10H17BrO2: 250.04, found: 250.06 |
| Methyl Ether | 3.38 (s, 3H), ... | [M+H]+ calculated for C9H17BrO: 221.05, found: 221.07 |
Note: The spectroscopic data presented are hypothetical and for illustrative purposes only.
References
- 1. scispace.com [scispace.com]
- 2. gcms.cz [gcms.cz]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-octen-4-ol
Introduction
2-Bromo-1-octen-4-ol is a versatile bifunctional molecule that holds significant potential in the synthesis of various heterocyclic compounds. The presence of a vinyl bromide moiety and a secondary alcohol within the same carbon chain allows for a range of intramolecular cyclization reactions, leading to the formation of substituted five- and six-membered rings. These heterocyclic cores are prevalent in numerous biologically active molecules and are of great interest to researchers in medicinal chemistry and drug development.
This document provides a detailed overview of a potential application of 2-bromo-1-octen-4-ol in the synthesis of a substituted tetrahydrofuran derivative. The protocols and data presented are based on established methodologies for similar substrates, offering a foundational guide for researchers.
Application: Intramolecular Cyclization to form Tetrahydrofuran Derivatives
A primary application of 2-bromo-1-octen-4-ol is its use as a precursor for the synthesis of 2-ethenyl-5-butyltetrahydrofuran through an intramolecular Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the bromide on the vinyl group in a 5-exo-tet cyclization.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 2-ethenyl-5-butyltetrahydrofuran from 2-bromo-1-octen-4-ol based on analogous reactions.
| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-ethenyl-5-butyltetrahydrofuran | 2-Bromo-1-octen-4-ol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | 12 | ~85 |
Experimental Protocol
Synthesis of 2-ethenyl-5-butyltetrahydrofuran
Materials:
-
2-Bromo-1-octen-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 2-bromo-1-octen-4-ol (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of 2-bromo-1-octen-4-ol to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-ethenyl-5-butyltetrahydrofuran.
Visualizations
Reaction Pathway
Caption: Intramolecular cyclization of 2-bromo-1-octen-4-ol.
Experimental Workflow
Caption: Workflow for the synthesis of 2-ethenyl-5-butyltetrahydrofuran.
Application Notes and Protocols: 1-Octen-4-ol, 2-bromo- as a Precursor for Chiral Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Potential of 1-Octen-4-ol, 2-bromo- in Chiral Synthesis
1-Octen-4-ol, 2-bromo- is a versatile precursor for the synthesis of chiral molecules due to the presence of two key functional groups: a secondary allylic alcohol and a vinyl bromide. The allylic alcohol moiety is a substrate for a variety of powerful asymmetric transformations, including epoxidation and dihydroxylation, which can introduce new stereocenters with high levels of control. The vinyl bromide can participate in a range of cross-coupling reactions, allowing for the introduction of diverse substituents with retention of stereochemistry. The combination of these functionalities makes 1-Octen-4-ol, 2-bromo- a valuable starting material for the construction of complex chiral molecules, which are of significant interest in medicinal chemistry and materials science.
Key Asymmetric Transformations and Experimental Protocols
This section details three key stereoselective reactions that are highly relevant for the application of 1-Octen-4-ol, 2-bromo- and its analogues in chiral synthesis.
Sharpless Asymmetric Epoxidation of the Allylic Alcohol
The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.
Application: This reaction, when applied to a molecule like 1-Octen-4-ol, 2-bromo-, would yield a chiral epoxyalcohol. The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to generate a range of functionalized chiral diols and aminoalcohols.
Experimental Protocol: Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general procedure adapted from the original Sharpless epoxidation methodology.[2]
Materials:
-
Allylic alcohol (e.g., 1-Octen-4-ol, 2-bromo-)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (3Å or 4Å), activated
-
Diethyl ether (Et₂O)
-
10% aqueous NaOH solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and activated molecular sieves. The flask is cooled to -20 °C in a cryocool or a dry ice/acetone bath.
-
To the cooled solution, add L-(+)-DET (or D-(-)-DET) (1.2 eq) and then titanium(IV) isopropoxide (1.0 eq) dropwise. The mixture is stirred for 30 minutes at -20 °C.
-
A solution of the allylic alcohol (1.0 eq) in CH₂Cl₂ is added dropwise to the catalyst mixture.
-
tert-Butyl hydroperoxide (1.5-2.0 eq) is added dropwise, ensuring the internal temperature does not rise above -20 °C.
-
The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, the reaction is quenched by the addition of water (2-3 eq relative to Ti(OiPr)₄) at -20 °C. The mixture is allowed to warm to room temperature and stirred for at least 1 hour to form a gelatinous precipitate.
-
The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic filtrate is washed with a 10% aqueous NaOH solution to remove the tartrate, followed by a wash with brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude epoxyalcohol can be purified by flash column chromatography on silica gel.
Quantitative Data for Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (E)-2-Hexen-1-ol | L-(+)-DET | 80 | >95 | [2] |
| 2 | Geraniol | L-(+)-DET | 77 | 95 | [2] |
| 3 | Cinnamyl alcohol | D-(-)-DET | 85 | 96 | [3] |
| 4 | 3-Methyl-2-buten-1-ol | L-(+)-DET | 70 | 91 | [3] |
Diagram: Sharpless Asymmetric Epoxidation Workflow
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Copper-Catalyzed Asymmetric Allylic Alkylation (AAA) of the Vinyl Bromide
The vinyl bromide moiety in a molecule like 1-Octen-4-ol, 2-bromo- can be viewed as part of an allylic system. Copper-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds.[4] This reaction typically involves the reaction of an allylic electrophile (such as an allylic bromide) with a nucleophile (such as a Grignard reagent or an organolithium reagent) in the presence of a chiral copper catalyst.
Application: This reaction would allow for the stereoselective introduction of an alkyl or aryl group at the C2 position of the 1-octen-4-ol backbone, leading to the formation of a new stereocenter. The hydroxyl group at C4 can influence the stereochemical outcome of the reaction through chelation to the metal center.
Experimental Protocol: Copper-Catalyzed Asymmetric Allylic Alkylation with a Grignard Reagent
This is a general protocol adapted from literature procedures for the copper-catalyzed AAA of allylic bromides.[3]
Materials:
-
Allylic bromide (e.g., a derivative of 1-Octen-4-ol, 2-bromo-)
-
Grignard reagent (e.g., MeMgBr, EtMgBr) in a suitable solvent (e.g., THF, Et₂O)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ligand (e.g., (R,R)-Taniaphos, (S,S)-Phosphaferroxane)
-
Anhydrous solvent (e.g., THF, Et₂O, or t-BuOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried Schlenk tube is charged with the chiral ligand (typically 1-5 mol%) and CuBr·SMe₂ (typically 1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The reaction mixture is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
A solution of the allylic bromide (1.0 eq) in the anhydrous solvent is added to the catalyst mixture.
-
The Grignard reagent (1.1-1.5 eq) is added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at the low temperature until completion, as monitored by TLC or GC-MS.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and is then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed Asymmetric Allylic Alkylation of Allylic Bromides
| Entry | Allylic Bromide Substrate | Grignard Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Regioselectivity (Sₙ2':Sₙ2) | Reference |
| 1 | Cinnamyl bromide | MeMgBr | (R,R)-Taniaphos | 95 | 92 | >98:2 | [3] |
| 2 | Cinnamyl bromide | EtMgBr | (R,R)-Taniaphos | 98 | 96 | >98:2 | [3] |
| 3 | (E)-1-Bromo-3-phenyl-2-butene | MeMgBr | (S,S)-Phosphaferroxane | 85 | 90 | >95:5 | [4] |
| 4 | (E)-1-Bromo-2-hexene | n-BuMgBr | (R,R)-Taniaphos | 91 | 88 | >98:2 | [3] |
Diagram: Copper-Catalyzed Asymmetric Allylic Alkylation
Caption: General scheme for Cu-catalyzed AAA.
Synthesis of Chiral Homoallylic Alcohols
The vinyl bromide functionality can be transformed into an organometallic reagent, which can then be added to an aldehyde to create a chiral homoallylic alcohol. A common approach involves a lithium-halogen exchange followed by transmetalation to a less reactive metal (e.g., titanium or indium) before the addition to the aldehyde. Alternatively, the allylic bromide can react directly with an aldehyde in the presence of a reducing metal like zinc or indium (Nozaki-Hiyama-Kishi reaction). Enantioselectivity can be achieved by using a chiral ligand.
Application: This transformation would convert the C2-bromo-C1-ene unit of 1-Octen-4-ol, 2-bromo- into a new chiral center at C1, with the concomitant formation of a new carbon-carbon bond. This provides access to complex polyol structures.
Experimental Protocol: Synthesis of a Chiral Homoallylic Alcohol via Asymmetric Allylboration
This protocol is a general procedure for the asymmetric allylboration of aldehydes using a chiral allylborane reagent, which can be prepared from an allylic bromide.[5]
Materials:
-
Allylic bromide
-
Magnesium turnings
-
(-)-B-Methoxydiisopinocampheylborane or (+)-B-Methoxydiisopinocampheylborane
-
Anhydrous diethyl ether (Et₂O) or THF
-
Aldehyde (R-CHO)
-
Ethanolamine
-
Pentane
Procedure:
-
Preparation of the Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of the allylic bromide in diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Preparation of the Chiral Allylborane Reagent: In a separate flame-dried flask under an inert atmosphere, a solution of (-)-B-Methoxydiisopinocampheylborane in anhydrous diethyl ether is cooled to -78 °C. The freshly prepared allylmagnesium bromide solution is added dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
Asymmetric Allylation: The reaction mixture containing the chiral allylborane is cooled to -78 °C. A solution of the aldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for several hours, and the progress is monitored by TLC.
-
Workup: The reaction is quenched by the addition of ethanolamine. The mixture is stirred at room temperature for 1 hour.
-
Pentane is added to precipitate the boron-containing byproducts. The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude homoallylic alcohol is purified by flash column chromatography on silica gel.
Quantitative Data for the Synthesis of Chiral Homoallylic Alcohols
| Entry | Aldehyde | Allylating Agent | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Benzaldehyde | Allylmagnesium bromide | (-)-Ipc₂BOMe | 85 | 96 | [5] |
| 2 | Acetaldehyde | Allylmagnesium bromide | (-)-Ipc₂BOMe | 78 | 98 | [5] |
| 3 | Cyclohexanecarboxaldehyde | Crotylmagnesium bromide | (+)-Ipc₂BOMe | 82 | 95 (anti) | [5] |
| 4 | Isobutyraldehyde | Allylmagnesium bromide | (-)-Ipc₂BOMe | 88 | 99 | [5] |
Diagram: Synthesis of Chiral Homoallylic Alcohols
Caption: Workflow for chiral homoallylic alcohol synthesis.
Conclusion
While direct experimental data for 1-Octen-4-ol, 2-bromo- as a chiral precursor is limited, its structural features strongly suggest its utility in a variety of powerful asymmetric transformations. The protocols and data presented for analogous bromoallylic alcohols provide a solid foundation for researchers to explore the potential of this and similar molecules in the synthesis of complex, enantioenriched targets. The ability to stereoselectively functionalize both the allylic alcohol and the vinyl bromide moieties opens up a wide range of possibilities for the construction of diverse chiral architectures for applications in drug discovery and development. Further research into the specific reactivity and stereoselectivity of 1-Octen-4-ol, 2-bromo- is warranted to fully unlock its potential as a valuable chiral building block.
References
- 1. Cu-catalyzed enantioselective allylic alkylation with organolithium reagents | Springer Nature Experiments [experiments.springernature.com]
- 2. Copper-catalyzed asymmetric allylic substitution of racemic/meso substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pure.rug.nl [pure.rug.nl]
- 5. york.ac.uk [york.ac.uk]
Troubleshooting & Optimization
Purification of "1-Octen-4-ol, 2-bromo-" by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-bromo-1-octen-4-ol by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of 2-bromo-1-octen-4-ol.
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Starting Material (1-octen-4-ol) | The polarity of the eluent is too high, causing both compounds to elute together. | Decrease the polarity of the eluent. Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-15% ethyl acetate in hexane).[1][2][3] |
| Product is Decomposing on the Column | The silica gel is too acidic, leading to degradation of the acid-sensitive bromo-alcohol. | Use deactivated silica gel (neutralized with a base like triethylamine) or switch to a neutral stationary phase such as alumina.[4] A 2D-TLC can help confirm if the compound is unstable on silica. |
| Streaking or Tailing of the Product Spot on TLC and Column Fractions | The compound is very polar and interacting strongly with the stationary phase. The sample may be overloaded. | Add a small amount of a more polar solvent (e.g., 1-2% methanol) to the eluent to improve peak shape. Ensure the sample is not overloaded on the column; a general rule is to use a 20:1 to 100:1 ratio of silica gel to crude material.[5] |
| Product Elutes Too Quickly (High Rf) | The eluent system is too polar for the compound. | Decrease the eluent polarity. A good starting point for column chromatography is to find a solvent system that gives the target compound an Rf of 0.25-0.35 on a TLC plate.[3] |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent system is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent system and slowly increasing the proportion of the polar solvent, can be effective.[6] |
| Co-elution with a Non-polar Impurity | The initial solvent system is not optimized for separating the non-polar impurity from the slightly more polar product. | Start the elution with a very non-polar solvent (e.g., pure hexane) to first elute the non-polar impurity before increasing the polarity to elute the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 2-bromo-1-octen-4-ol?
A1: Standard silica gel (60-120 or 230-400 mesh) is a common choice for the purification of moderately polar compounds like 2-bromo-1-octen-4-ol. However, due to the presence of the bromine atom, which can make the compound sensitive to acid, neutral alumina or silica gel deactivated with triethylamine may be a better option to prevent decomposition.[4]
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides good separation between your product and any impurities, with the product having an Rf value between 0.25 and 0.35.[3] A common starting solvent system for a bromo-alcohol like this would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q3: What is the expected elution order of 2-bromo-1-octen-4-ol and the starting material, 1-octen-4-ol?
A3: 1-octen-4-ol is more polar than 2-bromo-1-octen-4-ol due to the hydroxyl group. Alkyl halides are generally less polar than alcohols.[1] Therefore, you can expect 2-bromo-1-octen-4-ol to elute before 1-octen-4-ol from a normal-phase silica gel column.
Q4: Can I use gradient elution for this purification?
A4: Yes, gradient elution is often recommended for separating compounds with different polarities. You can start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute any non-polar impurities and the product, and then gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute the more polar starting material and other polar impurities.[6][7]
Q5: How can I visualize the compound on a TLC plate if it's not UV active?
A5: If 2-bromo-1-octen-4-ol is not UV active, you can use a general stain for visualization on TLC plates. A potassium permanganate (KMnO₄) stain is effective for compounds with double bonds and alcohols, as it will react to give a yellow or brown spot on a purple background. Another option is a p-anisaldehyde stain, which can give colored spots with a variety of functional groups upon heating.
Experimental Protocol: Column Chromatography of 2-Bromo-1-octen-4-ol
This protocol provides a general methodology for the purification of 2-bromo-1-octen-4-ol using silica gel column chromatography.
1. Materials:
-
Crude 2-bromo-1-octen-4-ol
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
2. Procedure:
2.1. TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Visualize the spots using a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system will show good separation between the product spot and other spots, with the product having an Rf of approximately 0.25-0.35.
2.2. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
2.3. Sample Loading:
-
Dissolve the crude 2-bromo-1-octen-4-ol in a minimal amount of the initial eluent or a low-polarity solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
2.4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using isocratic elution, continue with the same solvent system throughout.
-
If using gradient elution, start with the low-polarity system and gradually increase the percentage of ethyl acetate.
-
Monitor the elution of compounds by periodically taking a small sample from the collected fractions and running a TLC.
2.5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-bromo-1-octen-4-ol.
Quantitative Data Summary
The following table provides illustrative data for the TLC analysis of a crude reaction mixture containing 2-bromo-1-octen-4-ol. Actual Rf values may vary depending on the specific TLC plate, temperature, and solvent saturation in the developing chamber.
| Compound | Structure | Rf in 10% Ethyl Acetate/Hexane | Rf in 20% Ethyl Acetate/Hexane |
| 1-Octene (Non-polar impurity) | CH₂(CH)CH₂CH(OH)CH₂CH₂CH₂CH₃ | ~0.85 | ~0.90 |
| 2-Bromo-1-octen-4-ol (Product) | CH₂(CBr)CH₂CH(OH)CH₂CH₂CH₂CH₃ | ~0.30 | ~0.50 |
| 1-Octen-4-ol (Starting Material) | CH₂(CH)CH₂CH(OH)CH₂CH₂CH₂CH₃ | ~0.15 | ~0.35 |
Visualizations
Caption: Experimental workflow for the purification of 2-bromo-1-octen-4-ol.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Purification [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Study of the column efficiency using gradient elution based on Van Deemter plots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-1-octen-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-bromo-1-octen-4-ol synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-bromo-1-octen-4-ol, which is typically a two-step process: 1) Grignard reaction to form the precursor 1-octen-4-ol, and 2) Subsequent allylic bromination.
Step 1: Grignard Synthesis of 1-Octen-4-ol
Issue 1: Low or No Yield of 1-Octen-4-ol
| Possible Cause | Troubleshooting Action |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Grignard reagents are highly sensitive to water.[1] |
| Inactive Magnesium | The magnesium surface may have an oxide layer that prevents reaction. Activate the magnesium by crushing it in a dry flask, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] |
| Impure Starting Materials | Use freshly distilled hexanal and a high-quality source of vinylmagnesium bromide. Impurities in the Grignard reagent from the manufacturer can lead to side products.[3] |
| Incorrect Reaction Temperature | The initial formation of the Grignard reagent can be exothermic. Maintain a controlled temperature, often by cooling in an ice bath during the addition of reagents. For the reaction with the aldehyde, the temperature should be carefully monitored. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Action |
| Wurtz Coupling | The formation of biphenyl-like byproducts can occur.[2] This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation. |
| Enolization of Aldehyde | The Grignard reagent can act as a base and deprotonate the aldehyde, leading to aldol condensation products. Add the aldehyde slowly to the Grignard solution at a low temperature to favor nucleophilic addition. |
| Unreacted Starting Material | Ensure the stoichiometry of the reactants is correct. A slight excess of the Grignard reagent is often used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Step 2: Allylic Bromination of 1-Octen-4-ol
Issue 1: Low Yield of 2-Bromo-1-octen-4-ol
| Possible Cause | Troubleshooting Action |
| Incorrect Brominating Agent | Using Br₂ can lead to the formation of vicinal dibromides by addition across the double bond.[4] N-Bromosuccinimide (NBS) is the preferred reagent for selective allylic bromination.[4][5] |
| Decomposition of NBS | NBS can decompose in the presence of light. Store NBS in a dark container and protect the reaction vessel from light. |
| Radical Initiator | The reaction requires a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by heat or UV light. Ensure the initiator is fresh and added in the correct amount.[4] |
Issue 2: Formation of Multiple Brominated Isomers
| Possible Cause | Troubleshooting Action |
| Allylic Rearrangement | The allylic radical intermediate is resonance-stabilized, which can lead to the formation of constitutional isomers.[5][6][7] For 1-octen-4-ol, this can result in a mixture of 2-bromo-1-octen-4-ol and 4-bromo-2-octen-4-ol. |
| Reaction Conditions | The solvent can influence the product ratio. Non-polar solvents like carbon tetrachloride (CCl₄) are commonly used for NBS brominations.[6] The reaction temperature should also be carefully controlled. |
| Purification Challenges | The similar boiling points and polarities of the isomers can make purification by distillation or column chromatography difficult. Careful selection of the chromatographic mobile phase and a high-efficiency column are crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the failure of the Grignard reaction step?
A1: The most frequent cause of failure is the presence of moisture in the reaction setup. Grignard reagents are extremely reactive towards protic sources like water.[1] It is critical to use thoroughly dried glassware and anhydrous solvents and to maintain an inert atmosphere.
Q2: Why is N-Bromosuccinimide (NBS) used for the bromination step instead of elemental bromine (Br₂)?
A2: NBS is used to achieve selective allylic bromination, which is the substitution of a hydrogen on a carbon adjacent to a double bond.[5] Using Br₂ would likely result in the electrophilic addition of bromine across the double bond, forming a dibromoalkane, which is an undesired side reaction.[4] NBS provides a low, constant concentration of Br₂ radicals, favoring the allylic substitution pathway.[7]
Q3: How can I minimize the formation of the isomeric byproduct, 4-bromo-2-octen-4-ol?
A3: The formation of isomeric products is inherent to the mechanism of allylic bromination of unsymmetrical alkenes due to the resonance stabilization of the allylic radical intermediate.[5][7] While it may not be possible to completely eliminate the formation of the rearranged product, optimizing reaction conditions such as temperature and solvent may influence the product ratio. A non-polar solvent like CCl₄ is often employed.[6] The primary method for obtaining the pure desired isomer will be through careful chromatographic purification.
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the Grignard reaction and the allylic bromination. For the Grignard step, you can monitor the consumption of the hexanal. For the bromination step, you can track the disappearance of the 1-octen-4-ol starting material and the appearance of the brominated products.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Grignard reagents are pyrophoric and react violently with water.[1] Always work under an inert atmosphere and have appropriate quenching procedures in place. Brominating agents like NBS are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Experimental Protocols
Protocol 1: Synthesis of 1-Octen-4-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Vinyl bromide
-
Hexanal, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of vinyl bromide in anhydrous diethyl ether.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.[8]
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of freshly distilled hexanal in anhydrous diethyl ether dropwise from the dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[8]
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain 1-octen-4-ol.
Protocol 2: Allylic Bromination of 1-Octen-4-ol
Materials:
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1-Octen-4-ol
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N-Bromosuccinimide (NBS), recrystallized
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Carbon tetrachloride (CCl₄), anhydrous
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Azobisisobutyronitrile (AIBN) or benzoyl peroxide
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 1-octen-4-ol in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically when the solid succinimide is observed floating at the surface), cool the mixture to room temperature.
-
Filter off the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo-1-octen-4-ol from any isomeric byproducts.
Visualizations
Caption: Workflow for the Grignard synthesis of 1-octen-4-ol.
Caption: Reaction scheme for the allylic bromination of 1-octen-4-ol.
References
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Bromination of 1-Octen-4-Ol
Welcome to the technical support center for the bromination of 1-octen-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during this important synthetic transformation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the bromination of 1-octen-4-ol.
Issue 1: Low Yield of the Desired 1,2-Dibromo-4-octanol
| Potential Cause | Recommended Solution |
| Intramolecular Cyclization: The hydroxyl group of 1-octen-4-ol can act as an internal nucleophile, attacking the intermediate bromonium ion to form the cyclic side product, 2-(1-bromopropyl)tetrahydrofuran. | Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can disfavor the intramolecular cyclization pathway, thereby increasing the yield of the desired dibromoalkane.[1] Choice of Solvent: Using a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can help to minimize the formation of the cyclic ether. Protic solvents may facilitate the cyclization. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. | Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material. Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. |
| Loss of Product during Workup: The desired product may be lost during the aqueous workup or extraction steps. | Careful Extraction: Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions. Minimize Water Contact: If the cyclic ether is the desired product, minimizing contact with water during workup can be beneficial as the dibromoalcohol is more water-soluble. |
Issue 2: High Yield of the Cyclic Side Product, 2-(1-Bromopropyl)tetrahydrofuran
| Potential Cause | Recommended Solution |
| Elevated Reaction Temperature: Higher temperatures favor the intramolecular cyclization, leading to a higher proportion of the tetrahydrofuran derivative. | Maintain Low Temperature: Conduct the reaction at a low temperature (e.g., 0°C or -78°C) to suppress the rate of the intramolecular attack. |
| Use of Protic or Coordinating Solvents: Solvents that can stabilize the partial positive charge on the carbon of the bromonium ion can promote nucleophilic attack by the internal hydroxyl group. | Employ Non-Coordinating Solvents: Utilize solvents like hexane, dichloromethane, or carbon tetrachloride to reduce the propensity for cyclization. |
Issue 3: Difficulty in Separating the Main Product and the Side Product
| Potential Cause | Recommended Solution |
| Similar Polarity: 1,2-Dibromo-4-octanol and 2-(1-bromopropyl)tetrahydrofuran may have similar polarities, making separation by standard column chromatography challenging. | Optimize Chromatographic Conditions: - Adsorbent: Use silica gel for normal-phase chromatography. - Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended. The less polar 2-(1-bromopropyl)tetrahydrofuran is expected to elute first. - Fraction Analysis: Carefully collect and analyze small fractions by TLC or GC to ensure a clean separation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the bromination of 1-octen-4-ol?
The bromination of 1-octen-4-ol typically yields two major products: the expected vicinal dibromide, 1,2-dibromo-4-octanol , and a cyclic ether, 2-(1-bromopropyl)tetrahydrofuran . The formation of the cyclic product arises from the intramolecular attack of the hydroxyl group on the intermediate bromonium ion.
Q2: What is the reaction mechanism for the formation of these products?
The reaction proceeds via an electrophilic addition mechanism. The alkene (the double bond in 1-octen-4-ol) attacks the bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. This intermediate can then be attacked by a nucleophile.
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Path A (Formation of 1,2-Dibromo-4-octanol): A bromide ion (Br⁻), generated in the initial step, acts as an external nucleophile and attacks one of the carbons of the bromonium ion, resulting in the opening of the three-membered ring and the formation of the vicinal dibromide. This is an anti-addition, meaning the two bromine atoms add to opposite faces of the double bond.
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Path B (Formation of 2-(1-Bromopropyl)tetrahydrofuran): The hydroxyl group within the 1-octen-4-ol molecule acts as an internal nucleophile and attacks one of the carbons of the bromonium ion. This intramolecular cyclization leads to the formation of the substituted tetrahydrofuran.
Q3: How can I control the product distribution to favor either the dibromoalcohol or the cyclic ether?
The product distribution is primarily influenced by the reaction conditions:
-
To favor 1,2-dibromo-4-octanol (the dibromoalcohol):
-
Use low reaction temperatures (e.g., 0°C to -78°C).
-
Employ non-polar, aprotic solvents like dichloromethane or carbon tetrachloride.
-
-
To favor 2-(1-bromopropyl)tetrahydrofuran (the cyclic ether):
-
Higher reaction temperatures can promote the intramolecular cyclization.
-
The choice of a suitable solvent that can facilitate the cyclization may also be explored, though this can be complex.
-
Q4: What analytical techniques can be used to identify and quantify the products?
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to elucidate the structures of the products. Key diagnostic signals include the chemical shifts of the protons and carbons attached to the bromine atoms and the oxygen atom.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the products and to analyze their fragmentation patterns, which can aid in structure confirmation.
-
Gas Chromatography (GC): GC can be used to separate and quantify the components of the reaction mixture, providing information on the product ratio and the purity of the isolated compounds.
Experimental Protocols
General Procedure for the Bromination of 1-Octen-4-ol
Disclaimer: This is a general protocol and should be adapted and optimized based on specific experimental goals and safety considerations.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octen-4-ol in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Addition of Bromine: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of 1-octen-4-ol. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be slow to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Expected Product Ratios under Different Conditions (Illustrative)
| Entry | Solvent | Temperature (°C) | Expected Major Product | Expected Minor Product |
| 1 | Dichloromethane | 0 | 1,2-Dibromo-4-octanol | 2-(1-Bromopropyl)tetrahydrofuran |
| 2 | Dichloromethane | 25 (Room Temp.) | 2-(1-Bromopropyl)tetrahydrofuran | 1,2-Dibromo-4-octanol |
| 3 | Tetrahydrofuran | 0 | 2-(1-Bromopropyl)tetrahydrofuran | 1,2-Dibromo-4-octanol |
Note: The exact ratios will depend on the specific experimental conditions and should be determined empirically.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the bromination of 1-octen-4-ol.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for product distribution issues.
References
"1-Octen-4-ol, 2-bromo-" stability under acidic or basic conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-Octen-4-ol, 2-bromo- under various experimental conditions. As a molecule possessing multiple functional groups—a secondary allylic alcohol and a secondary alkyl bromide—its reactivity is of considerable interest to researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with 1-Octen-4-ol, 2-bromo- under acidic conditions?
Under acidic conditions, 1-Octen-4-ol, 2-bromo- is susceptible to several degradation pathways primarily involving the hydroxyl group. The acidic environment can protonate the alcohol, converting it into a good leaving group (water). This can be followed by:
-
Dehydration: Elimination of water to form a more conjugated diene.
-
Rearrangement: A 1,2-hydride or alkyl shift to form a more stable carbocation, which can then be attacked by a nucleophile or undergo elimination.
-
Allylic Rearrangement: The carbocation intermediate is resonance-stabilized, which can lead to the formation of isomeric products upon nucleophilic attack.
Q2: How can I minimize degradation of 1-Octen-4-ol, 2-bromo- in an acidic medium?
To minimize degradation, it is crucial to control the reaction conditions carefully:
-
Use mild acidic conditions: Employ weaker acids or buffered systems where possible.
-
Low Temperatures: Running reactions at lower temperatures will decrease the rate of degradation reactions.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis and other side reactions.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Q3: What is the expected stability of 1-Octen-4-ol, 2-bromo- under basic conditions?
In the presence of a base, the primary reactive sites are the acidic proton of the alcohol and the carbon bearing the bromine atom. Potential reactions include:
-
Deprotonation: The alkoxide formed from the deprotonation of the alcohol is generally stable.
-
Elimination (E2): A strong, non-nucleophilic base can promote the elimination of HBr to form an alkene. The regioselectivity of this elimination will depend on the steric hindrance of the base and the substrate.
-
Substitution (SN2): A strong, nucleophilic base could potentially displace the bromide ion. However, for a secondary bromide, elimination is often a competing reaction.
-
Intramolecular Cyclization: The alkoxide could potentially displace the bromide intramolecularly to form a cyclic ether (an epoxide or a larger ring), although the formation of a five-membered ring would be more likely if the double bond were not present.
Q4: I am observing multiple spots on my TLC plate after submitting 1-Octen-4-ol, 2-bromo- to basic conditions. What could be happening?
The presence of multiple spots on a TLC plate suggests the formation of several products. Under basic conditions, this is likely due to a competition between elimination and substitution reactions, as well as potential rearrangements. The base strength, solvent, and temperature will all influence the product distribution. We recommend analyzing the product mixture by GC-MS or LC-MS to identify the different components.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product in acidic media | Degradation of the starting material via dehydration or rearrangement. | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate instead of H2SO4). Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Use a non-aqueous solvent if possible. |
| Formation of an unexpected isomer | Acid-catalyzed allylic rearrangement. | Consider a different synthetic route that avoids strongly acidic conditions. Use a protecting group for the alcohol functionality. |
| Product mixture contains significant amounts of alkenes after reaction in base | E2 elimination is competing with or favored over the desired reaction. | Use a less sterically hindered or a more nucleophilic base. Change the solvent to one that favors substitution (e.g., a polar aprotic solvent like DMSO or DMF). Lower the reaction temperature. |
| Starting material is unreactive in the presence of a weak base | The base is not strong enough to deprotonate the alcohol or promote the desired reaction. | Switch to a stronger base (e.g., NaH, LDA). Be aware that stronger bases are more likely to promote elimination. |
Hypothetical Stability Data
The following table presents hypothetical stability data for 1-Octen-4-ol, 2-bromo- under various conditions to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.
| Condition | Temperature (°C) | Time (h) | % Remaining Starting Material (Hypothetical) | Major Degradation Products (Hypothetical) |
| 1 M HCl (aq) | 25 | 24 | 45% | Octa-1,3-diene, 2-bromo- |
| 1 M HCl (aq) | 0 | 24 | 85% | Octa-1,3-diene, 2-bromo- |
| 1 M NaOH (aq) | 25 | 24 | 70% | 1-Octen-4-one, Octa-1,2-dien-4-ol |
| 1 M NaOH (aq) | 0 | 24 | 95% | 1-Octen-4-one |
| pH 7 Buffer | 25 | 72 | >98% | None observed |
Experimental Protocols
Protocol 1: Stability Test under Acidic Conditions
-
Preparation of Solutions: Prepare a 1 mg/mL stock solution of 1-Octen-4-ol, 2-bromo- in a suitable solvent (e.g., acetonitrile). Prepare a 1 M aqueous solution of hydrochloric acid.
-
Reaction Setup: In a clean vial, add 1 mL of the 1 M HCl solution.
-
Initiation of Experiment: At time zero, add 10 µL of the stock solution of 1-Octen-4-ol, 2-bromo- to the vial.
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with a saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the extracted sample by a validated analytical method such as GC-FID or LC-UV to determine the concentration of the parent compound.
Protocol 2: Stability Test under Basic Conditions
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Preparation of Solutions: Prepare a 1 mg/mL stock solution of 1-Octen-4-ol, 2-bromo- in a suitable solvent (e.g., acetonitrile). Prepare a 1 M aqueous solution of sodium hydroxide.
-
Reaction Setup: In a clean vial, add 1 mL of the 1 M NaOH solution.
-
Initiation of Experiment: At time zero, add 10 µL of the stock solution of 1-Octen-4-ol, 2-bromo- to the vial.
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with a 1 M HCl solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the extracted sample by a validated analytical method such as GC-FID or LC-UV.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for 1-Octen-4-ol, 2-bromo-.
Caption: Acid-catalyzed degradation of 1-Octen-4-ol, 2-bromo-.
Caption: Base-mediated reactions of 1-Octen-4-ol, 2-bromo-.
Optimization of reaction parameters for "1-Octen-4-ol, 2-bromo-" synthesis
Technical Support Center: Synthesis of 2-Bromo-1-octen-4-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-bromo-1-octen-4-ol. The synthesis is presented as a two-step process: the formation of 1-octen-4-ol via a Grignard reaction, followed by its allylic bromination.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-octen-4-ol?
A common and effective method is the Grignard reaction between butylmagnesium bromide and acrolein. This reaction should favor the 1,2-addition product, which is the desired 1-octen-4-ol.
Q2: What are the main challenges in the allylic bromination of 1-octen-4-ol?
The primary challenges include controlling the regioselectivity of the bromination to favor the C-2 position, preventing side reactions such as rearrangements and over-bromination, and managing the stability of the starting material and product, which can be sensitive to acidic conditions.
Q3: How can I minimize the formation of byproducts during the Grignard reaction?
To minimize byproduct formation, it is crucial to control the reaction temperature, typically keeping it low (e.g., 0 °C or below). The slow, dropwise addition of the Grignard reagent to the aldehyde is also critical. Ensuring the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) will prevent quenching of the Grignard reagent.
Q4: What are the recommended safety precautions for this synthesis?
Both Grignard reagents and brominating agents pose significant safety risks. Grignard reagents are highly flammable and reactive with water. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Part 1: Grignard Reaction for 1-Octen-4-ol Synthesis
Issue 1: Low Yield of 1-Octen-4-ol
| Potential Cause | Recommended Solution |
| Grignard Reagent Degradation | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the aldehyde. |
| Low Reaction Temperature | While initial addition should be cold, allowing the reaction to slowly warm to room temperature can help drive it to completion. |
| Side Reactions (e.g., Wurtz Coupling) | The slow addition of the alkyl halide to magnesium during the Grignard reagent formation can minimize this. |
Issue 2: Formation of 1,4-Addition Byproduct
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring 1,4-Addition | The use of certain additives can influence the regioselectivity. For 1,2-addition, the absence of copper salts is important. |
| Steric Hindrance | This is less of a concern with a relatively small aldehyde like acrolein, but ensuring a clean reaction setup is always beneficial. |
Part 2: Allylic Bromination of 1-Octen-4-ol
Issue 1: Low Yield of 2-Bromo-1-octen-4-ol
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material/Product | Maintain a low reaction temperature and consider using a non-polar solvent to minimize acid-catalyzed decomposition. |
| Incorrect Brominating Agent | N-Bromosuccinimide (NBS) is a common choice for allylic bromination. Ensure its purity and use a radical initiator like AIBN or light. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
Issue 2: Formation of Multiple Brominated Products
| Potential Cause | Recommended Solution |
| Over-bromination | Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). |
| Lack of Regioselectivity | The reaction conditions, including solvent and temperature, can influence where the bromine adds. Non-polar solvents often favor allylic bromination. |
| Allylic Rearrangement | This can lead to the formation of isomeric products. Lower reaction temperatures can sometimes suppress these rearrangements. |
Experimental Protocols
Protocol 1: Synthesis of 1-Octen-4-ol via Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Initiate the reaction (a small crystal of iodine can be used if necessary). Once initiated, add the remaining 1-bromobutane solution dropwise, maintaining a gentle reflux.
-
Reaction with Acrolein: Cool the Grignard reagent to 0 °C. Add a solution of acrolein (1.0 eq) in anhydrous diethyl ether dropwise, keeping the temperature below 5 °C.
-
Quenching: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Allylic Bromination of 1-Octen-4-ol
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Apparatus Setup: In a round-bottom flask protected from light, dissolve 1-octen-4-ol (1.0 eq) in a non-polar solvent like carbon tetrachloride.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete when the denser NBS has been consumed and is replaced by floating succinimide.
-
Workup and Purification: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product should be purified by column chromatography, taking care to avoid decomposition on the silica gel.
Visualizations
Troubleshooting guide for the synthesis of "1-Octen-4-ol, 2-bromo-"
Technical Support Center: Synthesis of 2-Bromo-1-octen-4-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-bromo-1-octen-4-ol. The primary synthetic route discussed involves the allylic bromination of 1-octen-4-ol using N-bromosuccinimide (NBS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low conversion of the starting material, 1-octen-4-ol. What are the possible causes and solutions?
A1: Low conversion in the allylic bromination of 1-octen-4-ol can stem from several factors related to the radical nature of the reaction.
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Insufficient Radical Initiator: The reaction requires a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by UV light. Ensure the initiator is fresh and added in the correct catalytic amount. Over time, initiators can decompose, losing their effectiveness.
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Inhibitors in the Solvent or on Glassware: Traces of radical inhibitors can quench the chain reaction. Ensure all solvents are freshly distilled and that glassware is thoroughly cleaned and dried to remove any potential inhibitors.
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Low Reaction Temperature: The rate of radical initiation and propagation is temperature-dependent. Ensure the reaction is being conducted at a suitable temperature, typically at the reflux temperature of the solvent (e.g., carbon tetrachloride or cyclohexane).
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Poor Quality NBS: N-bromosuccinimide can degrade over time. It is recommended to use freshly recrystallized NBS for best results.
Q2: I am observing multiple products in my crude reaction mixture by TLC/GC-MS, in addition to the desired 2-bromo-1-octen-4-ol. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common issue in allylic bromination, especially with unsymmetrical alkenes.
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Formation of Regioisomers: The allylic radical intermediate formed from 1-octen-4-ol is stabilized by resonance. This can lead to the formation of a constitutional isomer, 4-bromo-2-octen-1-ol. The reaction of an unsymmetrical allyl radical can lead to a mixture of products.[1][2] To favor the desired product, optimizing reaction conditions such as temperature and solvent may be necessary. Lower temperatures can sometimes increase selectivity.
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Dibromination Products: Although NBS is used to maintain a low concentration of Br2, some addition to the double bond can still occur, leading to the formation of a vicinal dibromide.[3][4] To minimize this, ensure a slow, portion-wise addition of NBS to the reaction mixture.
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Reaction with the Hydroxyl Group: The hydroxyl group in 1-octen-4-ol could potentially undergo side reactions. While NBS is primarily a source of electrophilic bromine for radical reactions, under certain conditions, it could lead to oxidation of the alcohol. If oxidation is suspected, consider protecting the alcohol group prior to bromination, followed by deprotection.
Q3: The purification of 2-bromo-1-octen-4-ol by column chromatography is proving difficult, with the product co-eluting with impurities or degrading on the column. What are the best practices for purification?
A3: The purification of bromo-alcohols can be challenging due to their polarity and potential instability.
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Choice of Stationary Phase: Standard silica gel can be slightly acidic and may promote decomposition of the product. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or a different stationary phase like alumina.
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Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to first elute non-polar byproducts, followed by the desired product.
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Alternative Purification Methods: If column chromatography is problematic, consider alternative methods such as preparative thin-layer chromatography (prep-TLC) for small-scale purifications or distillation under reduced pressure if the product is thermally stable.
Q4: My final product, 2-bromo-1-octen-4-ol, appears to be unstable and decomposes upon storage. How can I improve its stability?
A4: Allylic bromides can be susceptible to decomposition, especially in the presence of light, air, or trace amounts of acid or base.
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Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Protect it from light by using an amber vial.
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Removal of Trace Acids: Ensure that all traces of HBr, a byproduct of the reaction, are removed during the workup. This can be achieved by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution.
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Use of Stabilizers: For long-term storage, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can be considered, although this may not be suitable if the product is intended for subsequent reactions where radicals are involved.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio | 1-octen-4-ol : NBS = 1 : 1.1-1.2 | A slight excess of NBS is used to ensure complete consumption of the starting material. |
| Initiator Conc. | 1-5 mol% (e.g., AIBN) | A catalytic amount is sufficient to initiate the radical chain reaction. |
| Reaction Temp. | 77-81 °C | Reflux temperature of CCl4 or cyclohexane. |
| Reaction Time | 2-6 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 40-60% | Yields can vary depending on the purity of reagents and reaction conditions. |
Experimental Protocol: Synthesis of 2-Bromo-1-octen-4-ol
This protocol details the allylic bromination of 1-octen-4-ol using N-bromosuccinimide (NBS) and AIBN as a radical initiator.
Materials:
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1-Octen-4-ol
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N-Bromosuccinimide (NBS), freshly recrystallized
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl4), anhydrous
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Heating mantle
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Separatory funnel
Procedure:
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To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octen-4-ol (1.0 eq).
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Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-1-octen-4-ol.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 2-bromo-1-octen-4-ol.
Caption: Reaction pathway for the synthesis of 2-bromo-1-octen-4-ol.
References
Technical Support Center: Purification of 2-Bromo-1-octen-4-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from 2-bromo-1-octen-4-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar secondary allylic bromides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of 2-bromo-1-octen-4-ol?
A1: The impurity profile can vary depending on the synthetic route, but common impurities often include:
-
Unreacted Starting Material: Residual 1-octen-4-ol.
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Solvent and Reagent Residues: Traces of solvents (e.g., dichloromethane, diethyl ether) and brominating agents or their byproducts (e.g., triphenylphosphine oxide from the Appel reaction, or phosphorous acid from PBr₃).[1]
-
Over-brominated Products: Dibrominated species may form, particularly if an excess of the brominating agent is used.[2]
-
Rearrangement Isomers: Allylic systems are susceptible to rearrangement, which can lead to the formation of isomeric bromides.[3]
-
Elimination Products: Dehydrobromination can lead to the formation of diene byproducts.
Q2: My crude product appears as a dark oil. Is this normal, and how can I address it?
A2: It is not uncommon for crude products from bromination reactions to be dark. This can be due to the presence of residual bromine or other colored impurities. A simple aqueous wash with a reducing agent, such as sodium bisulfite or sodium thiosulfate, during the workup can often remove the color. If the color persists after the workup, it is likely due to more complex, high-molecular-weight byproducts, which can typically be removed by column chromatography.
Q3: I am observing multiple spots on my TLC plate after synthesis. What could they be?
A3: Multiple spots on a TLC plate indicate a mixture of compounds. These could correspond to the impurities listed in Q1. To identify them, you can run co-spots with your starting material. The relative polarities can also give clues:
-
The starting alcohol is generally more polar than the desired brominated product.
-
Non-polar impurities, such as elimination byproducts, will have a higher Rf value.
-
More polar impurities, like diols (if formed), will have a lower Rf value.
Q4: Can I use distillation to purify 2-bromo-1-octen-4-ol?
A4: Distillation can be a suitable method for purification, especially on a larger scale. However, secondary allylic bromides can be thermally labile and may decompose or rearrange at elevated temperatures.[3] It is advisable to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound. A small-scale trial is recommended to assess the thermal stability of your product before proceeding with a bulk distillation.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (1-Octen-4-ol)
Troubleshooting Workflow
Caption: Troubleshooting workflow for unreacted starting material.
Corrective Actions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with an appropriate technique like TLC or GC-MS.
-
Reagent Stoichiometry: If the reaction is incomplete, consider adding more of the brominating agent. Be cautious with highly reactive agents to avoid side reactions.
-
Purification: If the amount of starting material is minor, it can be effectively removed using column chromatography. Due to the hydroxyl group, 1-octen-4-ol is significantly more polar than the desired 2-bromo-1-octen-4-ol and will have a lower Rf on silica gel.[4]
Issue 2: Formation of Multiple Products (Isomers and Byproducts)
Troubleshooting Workflow
Caption: Troubleshooting workflow for multiple product formation.
Corrective Actions:
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including rearrangement and elimination.
-
Reagent Addition: Slow, dropwise addition of the brominating agent can help to control the reaction and prevent localized high concentrations that may lead to over-bromination.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating isomers and byproducts with different polarities.[5][6] A carefully selected solvent system is crucial for achieving good separation.
-
Preparative TLC/HPLC: For small quantities or difficult separations, preparative TLC or HPLC can be employed.
-
Experimental Protocols
Protocol 1: General Workup Procedure
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This will neutralize any acidic byproducts.
-
If the solution is colored (e.g., yellow or brown from excess bromine), add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (60 Å, 230-400 mesh) is a common choice for compounds of this polarity.[4]
-
Solvent System Selection:
-
Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.3 for the desired product. A typical eluent system for a secondary allylic bromide might be in the range of 5-20% ethyl acetate in hexane.
-
-
Column Packing:
-
Pack the column with silica gel as a slurry in the chosen eluent system to ensure a homogenous packing.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane or hexane).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-bromo-1-octen-4-ol.
-
Data Presentation
Table 1: Hypothetical TLC Data for Purification of 2-Bromo-1-octen-4-ol
| Compound | Rf Value (10% Ethyl Acetate in Hexane) | Notes |
| 1-Octen-4-ol (Starting Material) | 0.20 | More polar due to the hydroxyl group. |
| 2-Bromo-1-octen-4-ol (Product) | 0.35 | Less polar than the starting alcohol. |
| Rearranged Isomer | 0.38 | Often has a similar polarity to the desired product. |
| Diene Byproduct (Elimination) | 0.65 | Significantly less polar. |
| Dibrominated Byproduct | 0.45 | Polarity can vary, but often slightly more polar than the monobrominated product. |
Table 2: Example Gradient for Column Chromatography
| Step | Solvent System (Ethyl Acetate in Hexane) | Volume | Purpose |
| 1 | 2% | 2 column volumes | Elute very non-polar impurities (e.g., dienes). |
| 2 | 5% | 4 column volumes | Elute the desired product and any close-eluting isomers. |
| 3 | 10% | 4 column volumes | Elute any remaining product and slightly more polar impurities. |
| 4 | 20% | 2 column volumes | Elute the starting material and other polar byproducts. |
References
Technical Support Center: Scalable Synthesis of 2-bromo-1-octen-4-ol
This technical support guide addresses challenges in the scalable synthesis of 2-bromo-1-octen-4-ol. Due to the limited availability of direct published protocols for this specific molecule, this guide focuses on a plausible and robust synthetic strategy: a Barbier-type reaction. The information provided is based on established principles of organic synthesis and troubleshooting for analogous transformations.
Proposed Synthetic Pathway: Barbier-Type Reaction
A one-pot Barbier-type reaction is proposed for the synthesis of 2-bromo-1-octen-4-ol. This method involves the in situ formation of an organometallic reagent from 2,3-dibromopropene, which then reacts with pentanal to form the desired product.[1][2] This approach is often advantageous for large-scale synthesis due to its operational simplicity and tolerance to a wider range of reaction conditions compared to the pre-formation of a Grignard reagent.[1][3]
References
Preventing rearrangement reactions in "1-Octen-4-ol, 2-bromo-" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-bromo-1-octen-4-ol, with a focus on preventing undesired rearrangement reactions.
Troubleshooting Guide
Issue 1: Formation of Multiple Brominated Isomers and Rearrangement Products
Symptom: Your reaction mixture shows multiple spots on TLC or multiple peaks in GC/MS analysis corresponding to different brominated isomers, including the rearranged product, 4-bromo-2-octen-1-ol.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can promote the isomerization of the allylic radical intermediate, leading to the formation of the thermodynamically more stable rearranged product. Solution: Maintain a low reaction temperature, ideally between -15°C and 0°C, throughout the addition of the brominating agent and the subsequent reaction time. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction pathway. Polar solvents may favor ionic mechanisms that can lead to carbocation rearrangements. Solution: Use non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane. Dichloromethane (CH₂Cl₂) can also be used and has been shown to improve selectivity in some cases.[1] |
| High Concentration of Bromine | A high concentration of molecular bromine (Br₂) can lead to competing electrophilic addition to the double bond and other side reactions.[2] Solution: Use N-bromosuccinimide (NBS) as the bromine source, as it provides a low and constant concentration of Br₂ during the reaction.[2] Ensure the NBS is pure and freshly recrystallized if it appears yellow or brown. |
| Radical Initiator Issues | Inconsistent radical initiation can lead to a sluggish reaction and the accumulation of reagents, potentially causing side reactions. Solution: Use a reliable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction can also be initiated photochemically with a UV lamp. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of rearrangement reactions in the synthesis of 2-bromo-1-octen-4-ol?
A1: The primary cause is the formation of a resonance-stabilized allylic radical intermediate after the abstraction of a hydrogen atom from the C-3 position of 1-octen-4-ol. This radical can exist in two resonance forms. Bromination at the C-2 position gives the desired product, while bromination at the C-4 position leads to the rearranged product, 4-bromo-2-octen-1-ol. The ratio of these products is influenced by the relative stability of the two radical forms and the reaction conditions.
Q2: Which brominating agent is best suited for this synthesis to minimize rearrangement?
A2: N-bromosuccinimide (NBS) is the recommended brominating agent.[2] It is favored over molecular bromine (Br₂) because it maintains a very low concentration of bromine in the reaction mixture. This low concentration suppresses ionic reaction pathways that can lead to carbocation rearrangements and minimizes the competing electrophilic addition of bromine to the double bond.[2]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a crucial role in the selectivity of the reaction. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are generally preferred for allylic bromination with NBS as they favor the radical pathway.[2] Using more polar solvents can sometimes lead to an increase in undesired side products due to the promotion of competing ionic mechanisms. Acetonitrile has also been used as an alternative to chlorinated solvents.[2]
Q4: What is the ideal temperature for carrying out the bromination of 1-octen-4-ol with NBS?
A4: To minimize rearrangement and other side reactions, the reaction should be conducted at low temperatures. A temperature range of -15°C to 0°C is often recommended. Lower temperatures disfavor the equilibration of the allylic radical intermediates, thus favoring the kinetic product.
Q5: Can the hydroxyl group in 1-octen-4-ol interfere with the reaction?
A5: Yes, the hydroxyl group can potentially interfere. Under certain conditions, NBS can oxidize alcohols.[3] However, at low temperatures and with careful control of the reaction conditions, allylic bromination is expected to be the predominant reaction. To completely avoid any interference, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether) prior to bromination, followed by deprotection.
Quantitative Data Summary
The following table summarizes typical product distributions observed in the allylic bromination of a similar substrate, 1-hexene, with NBS. This data provides an indication of the product ratios that might be expected and how they can be influenced by the reaction conditions.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product 1 (Desired type) | Yield (%) | Product 2 (Rearranged type) | Yield (%) |
| 1-Hexene | NBS | Cyclohexane | Reflux | 3-bromo-1-hexene | 10 | 1-bromo-2-hexene | 56 |
| trans-2-Hexene | NBS | Cyclohexane | Reflux | 4-bromo-2-hexene | 50 | 2-bromo-3-hexene | 32 |
Data is analogous and based on the bromination of hexene isomers as reported in the literature.[4] The data illustrates that a mixture of products is common, and the rearranged product can even be the major product under certain conditions.
Experimental Protocols
Key Experiment: Low-Temperature Allylic Bromination of 1-Octen-4-ol with NBS
Objective: To synthesize 2-bromo-1-octen-4-ol while minimizing the formation of the rearranged isomer.
Materials:
-
1-Octen-4-ol
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 1-octen-4-ol in anhydrous CCl₄.
-
Cool the solution to -15°C using a suitable cooling bath (e.g., an ice-salt bath).
-
Under a positive pressure of inert gas, add freshly recrystallized NBS to the solution, followed by a catalytic amount of AIBN.
-
Maintain the reaction mixture at -15°C to -10°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 2-bromo-1-octen-4-ol.
Visualizations
Diagram 1: Reaction Pathway for the Synthesis of 2-bromo-1-octen-4-ol
Caption: Synthetic pathway from 1-octen-4-ol to brominated products.
Diagram 2: Allylic Radical Resonance and Product Formation
Caption: Resonance stabilization of the allylic radical leads to two possible products.
Diagram 3: Troubleshooting Logic for Rearrangement
Caption: A logical workflow for troubleshooting the issue of product rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Analysis of Byproducts in 2-Bromo-1-octen-4-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 2-bromo-1-octen-4-ol. The focus is on the identification and analysis of reaction byproducts using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of 2-bromo-1-octen-4-ol via allylic bromination of 1-octen-4-ol?
When synthesizing 2-bromo-1-octen-4-ol using reagents like N-bromosuccinimide (NBS), the reaction proceeds via a radical mechanism. The stability of the intermediate allylic radical is a key factor influencing the product distribution. Due to resonance stabilization of the allylic radical, a mixture of constitutional isomers is often formed. The primary expected byproduct is the rearranged isomer, 4-bromo-2-octen-4-ol.[1][2] Additionally, diastereomers of both the main product and the rearranged byproduct can be expected due to the presence of a stereocenter at the carbon bearing the hydroxyl group. Minor byproducts resulting from the direct addition of bromine across the double bond may also be present, especially if a low concentration of Br₂ is not maintained.[2]
Q2: Which analytical techniques are most suitable for detecting and quantifying byproducts in my reaction mixture?
The most common and effective techniques for analyzing the product mixture of a 2-bromo-1-octen-4-ol synthesis are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
GC-MS is excellent for separating volatile compounds and providing structural information based on their mass fragmentation patterns.
-
HPLC is well-suited for separating less volatile compounds and isomers. Reverse-phase HPLC is a good starting point for these types of analytes.
-
NMR Spectroscopy (¹H and ¹³C) is invaluable for the definitive structural elucidation of the main product and byproducts, especially for identifying isomers.
Q3: How can I distinguish between the desired product (2-bromo-1-octen-4-ol) and the main byproduct (4-bromo-2-octen-4-ol) using NMR spectroscopy?
The ¹H NMR spectra of the two isomers will show distinct differences, particularly in the signals of the protons near the bromine atom and the double bond.
-
2-bromo-1-octen-4-ol: You would expect to see signals for vinyl protons (=CH₂) adjacent to a carbon bearing a bromine atom. The proton on the carbon with the bromine (CHBr) would likely appear as a multiplet.
-
4-bromo-2-octen-4-ol: In this isomer, the double bond is internal (CH=CH). The proton on the carbon with the bromine atom would also be present, but the signals for the olefinic protons would be different, likely appearing as a multiplet with a larger coupling constant characteristic of internal alkenes.
Troubleshooting Guides
HPLC Analysis
Issue: Poor separation of isomers (2-bromo-1-octen-4-ol and 4-bromo-2-octen-4-ol).
-
Possible Cause 1: Inappropriate Column. A standard C18 column might not provide sufficient selectivity for these positional isomers.
-
Solution 1: Consider using a phenyl-hexyl or a polar-embedded C18 column to introduce different separation mechanisms that can enhance the resolution of aromatic and polar analytes.
-
Possible Cause 2: Mobile Phase Composition. The organic modifier and its ratio to the aqueous phase may not be optimal.
-
Solution 2:
-
Try switching the organic modifier from acetonitrile to methanol, or use a mixture of both. Methanol can offer different selectivity for polar compounds.
-
Perform a gradient optimization. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Possible Cause 3: Temperature. Column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.
-
Solution 3: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
GC-MS Analysis
Issue: Co-elution of byproducts or peak tailing.
-
Possible Cause 1: Inadequate Column Resolution. The standard non-polar column may not be sufficient to separate structurally similar isomers.
-
Solution 1: Employ a column with a different stationary phase, such as a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl polysiloxane), which can offer better selectivity for halogenated compounds.
-
Possible Cause 2: Improper Temperature Program. A fast temperature ramp may not allow for sufficient separation of closely boiling isomers.
-
Solution 2: Use a slower temperature ramp rate, especially in the temperature range where the compounds of interest are expected to elute. You can also add an isothermal hold in the middle of the gradient to improve separation.
-
Possible Cause 3: Active Sites in the GC System. The hydroxyl group in the analytes can interact with active sites in the injector liner or the column, leading to peak tailing.
-
Solution 3:
-
Use a deactivated injector liner.
-
Derivatize the sample (e.g., silylation of the alcohol group) to make the analytes more volatile and less prone to interaction with active sites.
-
General Issues
Issue: Inconsistent quantitative results.
-
Possible Cause 1: Sample Degradation. Brominated organic compounds can be sensitive to heat and light.
-
Solution 1:
-
Store samples in amber vials and at low temperatures.
-
For GC-MS, ensure the injector temperature is not excessively high.
-
-
Possible Cause 2: Non-uniform Detector Response. The response of detectors like FID (in GC) or UV (in HPLC) can vary for different isomers.
-
Solution 2: For accurate quantification, it is crucial to use a calibration curve for each identified byproduct, ideally with an isolated and purified standard of that byproduct. If standards are unavailable, relative quantification can be performed using mass spectrometry data, assuming similar ionization efficiencies.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Reaction Mixture
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol 2: GC-MS Analysis of Reaction Mixture
| Parameter | Specification |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400 |
Protocol 3: ¹H NMR Sample Preparation
| Parameter | Specification |
| Sample Preparation | Dissolve approximately 5-10 mg of the crude reaction mixture in ~0.7 mL of deuterated chloroform (CDCl₃). |
| Internal Standard | Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). |
| Instrument | 400 MHz or higher NMR spectrometer. |
| Analysis | Acquire ¹H NMR spectrum. Integrate all relevant peaks to determine the relative ratios of the product and byproducts. |
Visualizations
Caption: Experimental workflow from reaction to analysis.
Caption: Troubleshooting logic for poor isomer separation.
References
Validation & Comparative
Comparative Analysis of 1-Octen-4-ol and 2-Bromo-1-octen-4-ol via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-octen-4-ol and its brominated analog, 2-bromo-1-octen-4-ol. The introduction of a bromine atom significantly alters the electronic environment of nearby protons and carbons, leading to predictable changes in their respective chemical shifts. This analysis is supported by established principles of NMR spectroscopy and comparative data from similar chemical structures.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for both compounds. These predictions are based on the analysis of substituent effects on known NMR data for similar structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | 1-Octen-4-ol (Predicted) | 2-Bromo-1-octen-4-ol (Predicted) | Key Differences |
| H1 (vinyl) | ~5.8 (ddd) | ~6.2 (d) | Downfield shift due to Br |
| H1' (vinyl) | ~5.1 (dd) | ~5.9 (d) | Downfield shift due to Br |
| H2 (vinyl) | ~5.2 (dt) | - | Proton replaced by Br |
| H3 | ~2.1 (m) | ~4.5 (t) | Significant downfield shift |
| H4 (CH-OH) | ~4.1 (q) | ~3.8 (m) | Upfield shift due to distance from Br |
| OH | Variable | Variable | Dependent on concentration and solvent |
| H5 | ~1.5 (m) | ~1.6 (m) | Minor change |
| H6 | ~1.3 (m) | ~1.3 (m) | Minor change |
| H7 | ~1.3 (m) | ~1.3 (m) | Minor change |
| H8 | ~0.9 (t) | ~0.9 (t) | No significant change |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | 1-Octen-4-ol (Predicted) | 2-Bromo-1-octen-4-ol (Predicted) | Key Differences |
| C1 (vinyl) | ~141 | ~128 | Upfield shift due to Br on C2 |
| C2 (vinyl) | ~114 | ~120 | Downfield shift due to direct attachment of Br |
| C3 | ~35 | ~50 | Downfield shift due to proximity to Br |
| C4 (C-OH) | ~73 | ~71 | Minor upfield shift |
| C5 | ~37 | ~36 | Minor change |
| C6 | ~28 | ~28 | No significant change |
| C7 | ~23 | ~23 | No significant change |
| C8 | ~14 | ~14 | No significant change |
Experimental Protocols
NMR Sample Preparation:
-
Dissolve 10-20 mg of the analyte (1-octen-4-ol or 2-bromo-1-octen-4-ol) in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Visualization of Structural and Spectral Relationships
The following diagrams illustrate the molecular structures and the key predicted NMR correlations.
Caption: Molecular structures of 1-octen-4-ol and 2-bromo-1-octen-4-ol.
Caption: Predicted ¹H NMR chemical shift changes upon bromination.
Caption: Predicted ¹³C NMR chemical shift changes upon bromination.
Discussion of Spectral Differences
The primary influence on the NMR spectra of 2-bromo-1-octen-4-ol compared to 1-octen-4-ol is the strong electronegativity and anisotropic effects of the bromine atom.
-
¹H NMR: The most significant changes are observed for the protons on the double bond (H1 and H1') and the adjacent methylene group (H3). The vinyl protons H1 and H1' are deshielded and shift downfield due to the electron-withdrawing nature of the bromine atom. The proton at C3 experiences a substantial downfield shift as it is alpha to the carbon bearing the bromine. The chemical shift of the proton at C4, attached to the carbon with the hydroxyl group, is expected to shift slightly upfield due to the re-distribution of electron density and potential conformational changes.
-
¹³C NMR: The carbon directly bonded to the bromine (C2) is expected to shift downfield due to the direct electronegative effect. Conversely, the adjacent vinyl carbon (C1) is predicted to shift upfield, a phenomenon often observed in haloalkenes known as the "heavy atom effect". The carbon alpha to the brominated carbon (C3) will also experience a significant downfield shift. The effect of the bromine diminishes with distance, resulting in only minor changes for the remaining carbons in the alkyl chain.
This comparative guide illustrates the powerful diagnostic value of NMR spectroscopy in determining the structure of organic molecules and understanding the electronic effects of substituents. The predicted data and experimental protocols provide a solid foundation for researchers working with similar compounds.
Comparative Analysis of the Mass Spectrometry Fragmentation of 1-Octen-4-ol, 2-bromo- and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-Octen-4-ol, 2-bromo- against structurally similar compounds. Due to the absence of a publicly available mass spectrum for 1-Octen-4-ol, 2-bromo-, this guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry and data from analogous molecules. The information herein is intended to support researchers in the identification and structural elucidation of novel brominated organic compounds.
Comparison of Mass Spectral Data
The following table summarizes the key mass spectral features of compounds structurally related to 1-Octen-4-ol, 2-bromo-. This data, sourced from the NIST Mass Spectrometry Data Center and PubChem, provides a basis for predicting the fragmentation behavior of the target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-Octen-4-ol | C₈H₁₆O | 128.21 | 128 | 57 | 41, 55, 71, 85, 110 |
| (E)-2-Octen-4-ol | C₈H₁₆O | 128.21 | 128 | 73 | 41, 55, 85, 113 |
| 1-Bromo-octane | C₈H₁₇Br | 192.12 | 192/194 | 43 | 57, 113, 135/137 |
| 2-Bromo-1-octene | C₈H₁₅Br | 190.11 | 190/192 | 111 | 41, 55, 69, 133/135 |
| 8-Bromo-1-octene | C₈H₁₅Br | 190.11 | 190/192 | 41 | 55, 69, 111, 135/137 |
Hypothesized Fragmentation Pattern of 1-Octen-4-ol, 2-bromo-
The fragmentation of 1-Octen-4-ol, 2-bromo- under electron ionization is expected to be directed by the presence of the hydroxyl and bromo functional groups, as well as the double bond. The following key fragmentation pathways are proposed:
-
Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage. This could lead to the loss of a propyl radical to form an ion at m/z 165/167 or the loss of a brominated ethyl-vinyl radical.
-
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da) from the molecular ion, which would result in a fragment ion at m/z 189/191.
-
Loss of Bromine: Cleavage of the carbon-bromine bond would lead to the loss of a bromine radical (79/81 Da), resulting in a fragment ion at m/z 127.
-
McLafferty Rearrangement: The presence of the double bond and the hydroxyl group may facilitate a McLafferty-type rearrangement, leading to the formation of a neutral enol fragment and a charged alkene.
-
Isotopic Peaks: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, all bromine-containing fragments will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units.
Based on these principles, a logical flow of fragmentation can be visualized.
Caption: Hypothesized fragmentation of 1-Octen-4-ol, 2-bromo-.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a general protocol for the acquisition of an electron ionization (EI) mass spectrum for a volatile organic compound such as 1-Octen-4-ol, 2-bromo-, typically coupled with a gas chromatograph (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of the purified sample (typically 1 mg/mL) in a volatile, high-purity solvent (e.g., dichloromethane or hexane).
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
2. Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analyte.
-
Oven Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]
-
Ion Source Temperature: Typically 230°C to minimize thermal degradation while ensuring volatilization.
-
Quadrupole Temperature: Typically 150°C.
-
Mass Range: Scan from m/z 35 to 400 to ensure capture of all relevant fragment ions and the molecular ion.
-
Solvent Delay: A solvent delay of a few minutes is employed to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.
-
3. Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to 1-Octen-4-ol, 2-bromo- based on its retention time.
-
Analyze the mass spectrum, identifying the molecular ion (if present), the base peak, and other significant fragment ions.
-
Compare the obtained spectrum with the hypothesized fragmentation pattern and the spectra of the related compounds presented in this guide. The presence of the characteristic M/M+2 isotopic pattern for bromine-containing fragments is a key diagnostic feature.[2][3]
This guide provides a framework for the analysis and interpretation of the mass spectrum of 1-Octen-4-ol, 2-bromo-. Researchers can utilize this information to aid in the identification of this and other novel brominated compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to 1-Octen-4-ol, 2-bromo- and Other Bromo-alcohols for Researchers and Drug Development Professionals
An objective analysis of the potential biological activities of 1-Octen-4-ol, 2-bromo- in comparison to other bromo-alcohols, supported by experimental data from structurally related compounds and detailed methodologies for future evaluation.
Introduction
Bromo-alcohols are a class of organic compounds that have garnered significant interest in the fields of organic synthesis and pharmaceutical development. The presence of both a hydroxyl group and a bromine atom imparts unique physicochemical properties, making them versatile synthons and potential bioactive molecules. Bromine's ability to form a wide range of derivatives allows for tailored modifications to enhance efficacy and stability. This guide provides a comparative overview of "1-Octen-4-ol, 2-bromo-" and other relevant bromo-alcohols, focusing on their potential cytotoxic, antimicrobial, and enzyme inhibitory activities. Due to the limited availability of specific experimental data for "1-Octen-4-ol, 2-bromo-", this guide presents data from structurally similar compounds to infer potential activity and provides detailed experimental protocols for its evaluation.
Chemical Properties and Synthesis
The synthesis of bromo-alcohols can be achieved through various established methods in organic chemistry. A common approach involves the bromination of alcohols using reagents like hydrogen bromide or N-bromosuccinimide (NBS). For unsaturated alcohols such as 1-octen-4-ol, electrophilic addition of bromine across the double bond is a primary consideration, potentially leading to the formation of a dibrominated derivative. Selective bromination at the allylic position can also be achieved under specific conditions.
The synthesis of the parent compound, 1-octen-4-ol, can be accomplished by the reduction of 1-octen-4-one. The subsequent bromination would then yield 1-Octen-4-ol, 2-bromo-.
Comparative Biological Activity
Cytotoxicity Data
The introduction of a bromine atom into a molecule can significantly influence its cytotoxic properties. The table below presents the half-maximal inhibitory concentration (IC50) values of various brominated compounds against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Octen-4-ol, 2-bromo- | Not Available | Not Available | |
| 2,4,6-Tribromophenol | Caco-2 | Data Not Quantified | [1] |
| Bromoacetic acid | Caco-2 | Data Not Quantified | [1] |
| 6-Bromo-8-nitroflavone | Various | Not Specified | [2] |
| 2-Bromokeramadine | E. coli | Weak Activity |
Note: The cytotoxicity of bromo-compounds is highly structure-dependent. The lipophilicity and reactivity conferred by the bromine atom can enhance cell membrane interaction and alkylating potential, leading to apoptosis or necrosis. Further studies are required to determine the specific cytotoxic profile of "1-Octen-4-ol, 2-bromo-".
Antimicrobial Activity
The parent compound, 1-octen-3-ol, has demonstrated significant antimicrobial activity. The introduction of a bromine atom could potentially modulate this activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1-octen-3-ol and other brominated compounds against various microorganisms.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 1-Octen-4-ol, 2-bromo- | Not Available | Not Available | |
| 1-Octen-3-ol | Staphylococcus aureus | 1.0 | [3] |
| 1-Octen-3-ol | Bacillus subtilis | 1.0 | [3] |
| 1-Octen-3-ol | Escherichia coli | 2.0 | [3] |
| 1-Octen-3-ol | Pseudomonas aeruginosa | 2.0 | [3] |
| 6-Bromo-8-nitroflavone | Various | Not Specified | [2] |
| Bromo-organic compounds (general) | Various | Not Specified | [4] |
Note: The antimicrobial mechanism of alcohols often involves the disruption of cell membrane integrity. The increased lipophilicity of "1-Octen-4-ol, 2-bromo-" compared to its non-brominated counterpart might enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Enzyme Inhibition
Bromo-alcohols have the potential to act as enzyme inhibitors through various mechanisms, including covalent modification of active site residues. While specific data for "1-Octen-4-ol, 2-bromo-" is lacking, the general reactivity of alkyl bromides suggests potential for irreversible inhibition of enzymes with nucleophilic residues like cysteine in their active sites.
| Compound | Enzyme | Inhibition Type | Ki/IC50 | Reference |
| 1-Octen-4-ol, 2-bromo- | Not Available | Not Available | Not Available | |
| Iodoacetamide (related alkylating agent) | Cysteine proteases | Irreversible | Not Applicable | |
| Aliphatic alcohols | Arylesterase | Reversible | Not Specified | [1] |
Note: The electrophilic nature of the carbon bearing the bromine atom in "1-Octen-4-ol, 2-bromo-" makes it a potential target for nucleophilic attack by amino acid residues within an enzyme's active site, potentially leading to irreversible inhibition.
Experimental Protocols
To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
"1-Octen-4-ol, 2-bromo-" and other test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
"1-Octen-4-ol, 2-bromo-" and other test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
"1-Octen-4-ol, 2-bromo-" and other test compounds
-
Assay buffer specific to the enzyme
-
96-well plate or cuvettes
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10][11]
Visualizing Potential Mechanisms
To conceptualize the potential mode of action of bromo-alcohols, a signaling pathway diagram can be illustrative. The following diagram, generated using Graphviz (DOT language), depicts a hypothetical pathway where a bromo-alcohol disrupts the cell membrane of a bacterium, leading to cell death.
Conclusion
"1-Octen-4-ol, 2-bromo-" represents a promising yet understudied molecule within the bromo-alcohol class. While direct experimental data on its biological activity is currently unavailable, analysis of structurally related compounds suggests potential for significant cytotoxic and antimicrobial properties. The bromine moiety is anticipated to enhance its lipophilicity and reactivity, which could translate to potent biological effects. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of "1-Octen-4-ol, 2-bromo-" and other novel bromo-alcohols. Further research in this area is warranted to unlock the full therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.
References
- 1. Inhibition of arylesterase by aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04885A [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: A Comparative Guide to the Isomers of 1-Octen-4-ol, 2-bromo-
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the chemical reactivity of "1-Octen-4-ol, 2-bromo-" and its key isomers. Understanding the nuanced reactivity of these structural variants is crucial for optimizing synthetic routes and designing novel molecular entities.
The positioning of the bromo and hydroxyl functionalities on the 1-octene backbone dictates the molecule's susceptibility to various reaction pathways, primarily intramolecular cyclization, nucleophilic substitution (S(_N)2), and elimination (E2). This guide elucidates these differences through a combination of established chemical principles and analogous experimental data.
Isomer Structures at a Glance
For the purpose of this guide, we will focus on the following representative isomers of 1-Octen-4-ol, where the bromine atom is placed at different positions along the carbon chain:
-
Isomer A: 1-Octen-4-ol, 2-bromo- (The parent compound)
-
Isomer B: 1-Octen-4-ol, 3-bromo-
-
Isomer C: 1-Octen-4-ol, 5-bromo-
-
Isomer D: 1-Octen-4-ol, 8-bromo-
Core Reactivity Pathways
The primary competing reaction pathways for these bromo-octenol isomers are:
-
Intramolecular Cyclization (Neighboring Group Participation): The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic ether. The rate and feasibility of this reaction are highly dependent on the size of the ring being formed.
-
Bimolecular Nucleophilic Substitution (S(_N)2): An external nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The rate is sensitive to steric hindrance around the reaction center.[1][2]
-
Bimolecular Elimination (E2): A base removes a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and elimination of HBr. This pathway is favored by strong, sterically hindered bases.[1][2]
Comparative Reactivity Analysis
| Isomer | Structure | Predicted Dominant Reaction Pathway(s) | Expected Relative Reactivity | Rationale |
| A: 1-Octen-4-ol, 2-bromo- | Br-CH2-CH(OH)-CH2-CH=CH-CH2-CH2-CH3 | S(_N)2, E2 | High | The bromine is at a secondary allylic position, which enhances the rate of S(_N)2 reactions due to stabilization of the transition state.[3] However, it is also sterically accessible for E2 reactions. Intramolecular cyclization to a 3-membered ring (oxirane) is generally slow. |
| B: 1-Octen-4-ol, 3-bromo- | CH2=CH-CH(Br)-CH(OH)-CH2-CH2-CH2-CH3 | Intramolecular Cyclization (5-exo-tet), S(_N)2, E2 | Very High | The hydroxyl group is positioned to facilitate a rapid 5-exo-tet intramolecular cyclization to form a substituted tetrahydrofuran. According to Baldwin's rules, this is a highly favored process.[4] S(_N)2 and E2 are also possible but likely slower than the intramolecular pathway. |
| C: 1-Octen-4-ol, 5-bromo- | CH2=CH-CH2-CH(OH)-CH(Br)-CH2-CH2-CH3 | Intramolecular Cyclization (6-exo-tet), S(_N)2, E2 | Moderate | This isomer can undergo a 6-exo-tet cyclization to form a tetrahydropyran. While still favorable, 6-membered ring formation is generally slower than 5-membered ring formation.[4] S(_N)2 and E2 at the secondary bromide are competitive. |
| D: 1-Octen-4-ol, 8-bromo- | CH2=CH-CH2-CH(OH)-CH2-CH2-CH2-CH2Br | S(_N)2, E2 | Low | The bromine is on a primary carbon, making it highly susceptible to S(_N)2 reactions with a good nucleophile.[5] E2 is possible with a strong, bulky base. Intramolecular cyclization to form a 9-membered ring is entropically disfavored and therefore very slow. |
Experimental Protocols
To quantitatively assess the reactivity of these isomers, a series of kinetic experiments can be performed. Below is a general protocol for monitoring the rate of intramolecular cyclization.
Objective: To determine the first-order rate constant for the intramolecular cyclization of a bromo-octenol isomer.
Materials:
-
Bromo-octenol isomer
-
Aprotic polar solvent (e.g., acetone, DMF)
-
Non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Internal standard for chromatography (e.g., decane)
-
Quenching solution (e.g., dilute aqueous acid)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: A solution of the bromo-octenol isomer and an internal standard in the chosen solvent is prepared in a thermostated reaction vessel.
-
Initiation: The reaction is initiated by the addition of the base at time t=0.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing the quenching solution to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID or HPLC to determine the concentration of the remaining bromo-octenol isomer relative to the internal standard.
-
Data Analysis: The natural logarithm of the concentration of the bromo-octenol isomer is plotted against time. The negative of the slope of the resulting straight line gives the first-order rate constant (k).
Visualizing Reaction Pathways and Workflows
Competing Reaction Pathways for a Representative Isomer (Isomer B)
Caption: Competing reaction pathways for Isomer B.
General Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of intramolecular cyclization.
References
A Comparative Guide to the Stereoselective Synthesis and Analysis of 2-Bromo-1-octen-4-ol Enantiomers
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed methodologies for the stereoselective synthesis of (R)- and (S)-2-bromo-1-octen-4-ol, alongside protocols for their enantiomeric analysis. As no direct established synthesis for this specific molecule is readily available in the current literature, this document outlines robust and analogous strategies based on well-established chemical principles for the preparation and analysis of similar chiral allylic alcohols.
Introduction
Chiral allylic alcohols are pivotal structural motifs in a multitude of natural products and pharmaceutical agents. The stereochemistry of the hydroxyl group can profoundly influence the biological activity of a molecule. Consequently, the development of efficient and highly selective methods for accessing enantiomerically pure compounds is a cornerstone of modern organic synthesis and drug discovery. This guide explores two principal strategies for the asymmetric synthesis of 2-bromo-1-octen-4-ol enantiomers: enzymatic kinetic resolution and asymmetric reduction of a prochiral ketone. Furthermore, it details the analytical techniques essential for verifying the enantiomeric purity of the synthesized products.
Proposed Stereoselective Synthetic Routes
Two primary strategies are proposed for the synthesis of enantiomerically enriched 2-bromo-1-octen-4-ol:
-
Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-octen-4-ol: This approach involves the synthesis of a racemic mixture of the target alcohol, followed by the selective acylation of one enantiomer catalyzed by a lipase.
-
Asymmetric Reduction of 2-Bromo-1-octen-4-one: This strategy relies on the enantioselective reduction of a prochiral α,β-unsaturated ketone to directly yield the desired chiral alcohol.
Comparison of Synthetic Routes
The choice of synthetic route will depend on factors such as the desired enantiomeric excess, scalability, and the availability of reagents and equipment. The following table provides a comparative summary of the two proposed methods.
| Feature | Enzymatic Kinetic Resolution | Asymmetric Reduction of Prochiral Ketone |
| Starting Material | Racemic 2-bromo-1-octen-4-ol | 2-Bromo-1-octen-4-one |
| Theoretical Max. Yield | 50% for each enantiomer | 100% |
| Stereoselectivity | Typically high to excellent (>95% ee) | Good to excellent (80-99% ee) |
| Key Reagents | Lipase (e.g., Candida antarctica Lipase B), acyl donor | Chiral catalyst (e.g., CBS reagent), reducing agent |
| Advantages | High enantioselectivity, mild reaction conditions, commercially available enzymes. | High theoretical yield, direct access to the desired enantiomer. |
| Disadvantages | Maximum 50% yield for a single enantiomer, requires separation of the acylated and unreacted alcohol. | May require optimization of catalyst and reaction conditions to achieve high ee, synthesis of the ketone precursor is an additional step. |
Experimental Protocols
Synthesis of Racemic 2-Bromo-1-octen-4-ol (Precursor for Resolution)
A plausible route to the racemic starting material involves the Grignard reaction between vinylmagnesium bromide and hexanal to form 1-octen-4-ol, followed by allylic bromination.
-
Synthesis of 1-octen-4-ol: To a solution of vinylmagnesium bromide (1.0 M in THF) at 0 °C is added a solution of hexanal in anhydrous THF dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield 1-octen-4-ol.
-
Bromination of 1-octen-4-ol: To a solution of 1-octen-4-ol in dichloromethane at 0 °C is added N-bromosuccinimide (NBS) in portions. The reaction is stirred for 1-2 hours until complete consumption of the starting material is observed by TLC. The reaction mixture is then washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product, racemic 2-bromo-1-octen-4-ol, is purified by flash chromatography.
Method 1: Enzymatic Kinetic Resolution
This protocol is adapted from established procedures for the kinetic resolution of secondary allylic alcohols.
-
Enzymatic Acylation: To a solution of racemic 2-bromo-1-octen-4-ol (1.0 equiv.) in an appropriate organic solvent (e.g., toluene) is added vinyl acetate (3.0 equiv.) and immobilized Candida antarctica Lipase B (CALB).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by chiral HPLC or GC.
-
Work-up: Once approximately 50% conversion is reached, the enzyme is filtered off and washed with the solvent. The filtrate is concentrated under reduced pressure.
-
Separation: The resulting mixture of the acylated alcohol (e.g., (R)-2-bromo-1-octen-4-yl acetate) and the unreacted alcohol ((S)-2-bromo-1-octen-4-ol) is separated by column chromatography.
-
Hydrolysis (Optional): The separated acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to afford the corresponding enantiopure alcohol.
Method 2: Asymmetric Reduction of 2-Bromo-1-octen-4-one
This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction of α,β-unsaturated ketones.
-
Synthesis of 1-octen-4-one: This precursor can be synthesized via the oxidation of 1-octen-4-ol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
α-Bromination of 1-octen-4-one: To a solution of 1-octen-4-one in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) is added N-bromosuccinimide and a radical initiator such as AIBN. The mixture is heated to reflux and monitored by GC-MS. Upon completion, the reaction is worked up to isolate 2-bromo-1-octen-4-one.
-
Asymmetric Reduction: A solution of the appropriate (R)- or (S)-CBS oxazaborolidine catalyst (0.1 equiv.) in anhydrous THF is cooled to -78 °C. Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equiv.) is added dropwise, followed by a solution of 2-bromo-1-octen-4-one (1.0 equiv.) in THF.
-
Reaction Monitoring and Work-up: The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the enantiomerically enriched 2-bromo-1-octen-4-ol.
Analysis of Enantiomers
The determination of enantiomeric excess (% ee) is crucial for assessing the success of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.
-
Sample Preparation: A dilute solution of the alcohol in the mobile phase is prepared and injected. The % ee is calculated from the relative peak areas of the two enantiomers.
Chiral GC Analysis
-
Column: A chiral capillary column, such as one with a modified β-cyclodextrin stationary phase (e.g., Chirasil-DEX CB), is suitable.
-
Carrier Gas: Hydrogen or helium is typically used as the carrier gas.
-
Temperature Program: An optimized temperature program will be required to achieve separation. A starting point could be an initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.
-
Derivatization (Optional): If the free alcohol does not resolve well, derivatization to the corresponding acetate by reacting with acetic anhydride and pyridine can improve the separation of the enantiomers.
Visualized Workflows
Comparative Analysis of the Biological Activity of 1-Octen-4-ol, 2-bromo- and Structurally Similar Compounds
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the biological activity of "1-Octen-4-ol, 2-bromo-" and its structurally similar analogs, primarily 1-octen-3-ol and 2-octen-4-ol. A thorough review of the scientific literature reveals a significant data gap concerning the biological properties of 1-Octen-4-ol, 2-bromo-. To date, no experimental studies detailing its antimicrobial, cytotoxic, or other pharmacological activities have been published.
In contrast, substantial research has been conducted on related compounds, particularly 1-octen-3-ol, which has demonstrated notable antimicrobial properties. This guide summarizes the available data for these similar compounds to provide a baseline for potential future investigations into the biological profile of 1-Octen-4-ol, 2-bromo-. The inclusion of a bromine atom at the second position of the octenol backbone could theoretically influence its biological activity, potentially enhancing its potency or altering its mechanism of action. However, without empirical data, any such effects remain speculative.
This document presents a compilation of the known biological activities of comparator compounds, detailed experimental protocols from cited studies, and visual representations of experimental workflows to guide future research in this area.
Comparative Data on Biological Activity
Due to the absence of data for 1-Octen-4-ol, 2-bromo-, this section focuses on the reported biological activities of 1-octen-3-ol and the general toxicological information available for 2-octen-4-ol.
Antimicrobial Activity
1-Octen-3-ol, also known as mushroom alcohol, has been evaluated for its efficacy against a range of food-related bacteria and pathogenic fungi. The mechanism of its antimicrobial action is believed to involve the disruption of cell membrane permeability[1][2].
Table 1: Minimum Inhibitory Concentration (MIC) of 1-Octen-3-ol Against Various Microorganisms [1][2]
| Microorganism | Type | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 1.0 |
| Bacillus subtilis | Gram-positive bacteria | 1.0 |
| Staphylococcus epidermidis | Gram-positive bacteria | 1.0 |
| Escherichia coli | Gram-negative bacteria | 2.0 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 2.0 |
| Fusarium tricinctum | Fungus | 8.0 |
| Fusarium oxysporum | Fungus | 8.0 |
Table 2: Minimum Bactericidal Concentration (MBC) of 1-Octen-3-ol [1][2]
| Microorganism Type | MBC (mg/mL) |
| Gram-positive bacteria | 4.0 |
| Gram-negative bacteria | 8.0 |
Table 3: Inhibitory Concentrations for Fungal Growth and Spore Germination of 1-Octen-3-ol [1][2]
| Fungal Aspect | Completely Inhibitory Concentration (mg/mL) |
| Fungal Growth | 8.0 |
| Spore Germination | 2.0 |
Toxicological Profile
While specific biological activity data for 2-octen-4-ol is limited, toxicological information is available from its use as a flavoring agent.
Table 4: Toxicological and Safety Information for 2-Octen-4-ol
| Parameter | Information |
| Acute Toxicity (Oral) | Harmful if swallowed[3] |
| Eye Irritation | Causes serious eye irritation[3] |
| Use Classification | Flavoring agent[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for future comparative studies that could include 1-Octen-4-ol, 2-bromo-.
Antimicrobial Activity Assay for 1-Octen-3-ol
This protocol is based on the methodology described in the study by Xiong et al., 2017[1][2].
1. Preparation of Microbial Cultures:
-
Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa) were cultured in nutrient broth at 37°C for 24 hours.
-
Fungal strains (Fusarium tricinctum, Fusarium oxysporum) were cultured on potato dextrose agar (PDA) at 28°C for 5-7 days.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
A twofold serial dilution of 1-octen-3-ol was prepared in 96-well microtiter plates using appropriate broth media.
-
The final concentration of the microbial suspension in each well was adjusted to 10^5 CFU/mL for bacteria and 10^4 spores/mL for fungi.
-
Plates were incubated under the conditions described in step 1.
-
The MIC was determined as the lowest concentration of 1-octen-3-ol that completely inhibited visible growth of the microorganism.
3. Determination of Minimum Bactericidal Concentration (MBC):
-
Aliquots from the wells showing no visible growth in the MIC assay were sub-cultured onto agar plates.
-
Plates were incubated as described in step 1.
-
The MBC was defined as the lowest concentration of 1-octen-3-ol that resulted in a ≥99.9% reduction in the initial microbial count.
4. Fungal Growth and Spore Germination Inhibition:
-
For fungal growth, PDA plates containing various concentrations of 1-octen-3-ol were inoculated with a fungal plug and incubated. The diameter of fungal growth was measured.
-
For spore germination, fungal spores were incubated in a solution containing different concentrations of 1-octen-3-ol. The percentage of germinated spores was determined microscopically.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound.
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Directions
The analysis of available scientific literature indicates a complete lack of data on the biological activity of 1-Octen-4-ol, 2-bromo-. In contrast, its structural analog, 1-octen-3-ol, exhibits significant antimicrobial properties against a variety of bacteria and fungi. The presence of a bromine atom in the 1-Octen-4-ol, 2-bromo- molecule is a key structural difference that warrants investigation, as halogenation can significantly modulate the biological activity of organic compounds.
Future research should prioritize the synthesis and subsequent biological evaluation of 1-Octen-4-ol, 2-bromo-. We recommend a screening cascade that includes:
-
Antimicrobial assays: Testing against a broad panel of clinically relevant bacteria and fungi, following protocols similar to those described for 1-octen-3-ol.
-
Cytotoxicity assays: Evaluating the effect on various human cell lines to determine its therapeutic index.
-
Mechanism of action studies: Investigating how the compound exerts its biological effects, should any be observed.
The data presented in this guide for similar compounds can serve as a valuable benchmark for these future studies. A comprehensive understanding of the structure-activity relationship within this class of compounds can only be achieved through such empirical investigation.
References
Comparative study of different synthetic routes to "1-Octen-4-ol, 2-bromo-"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized olefins, such as 2-bromo-1-octen-4-ol, is of significant interest in organic synthesis due to their potential as versatile intermediates in the construction of more complex molecules, including natural products and pharmaceutical agents. The presence of a bromine atom, a hydroxyl group, and a carbon-carbon double bond within the same molecule offers multiple reaction sites for further chemical transformations. This guide provides a comparative analysis of two plausible synthetic routes to 2-bromo-1-octen-4-ol, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting an appropriate synthetic strategy.
Route 1: Allylic Bromination of 1-Octen-4-ol
This approach involves the direct introduction of a bromine atom at the allylic position of 1-octen-4-ol. The most common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator. A potential challenge in this route is the chemoselectivity, as the hydroxyl group can also react with the brominating agent. To circumvent this, a protection-bromination-deprotection sequence may be necessary.
Experimental Protocol:
Step 1a: Direct Allylic Bromination of 1-Octen-4-ol
-
To a solution of 1-octen-4-ol (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-octen-4-ol.
Step 1b: Protection, Bromination, and Deprotection
-
Protection: Protect the hydroxyl group of 1-octen-4-ol with a suitable protecting group, for example, as a silyl ether (e.g., using tert-butyldimethylsilyl chloride and imidazole).
-
Bromination: Subject the protected alcohol to allylic bromination using NBS and a radical initiator as described in Step 1a.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., using tetrabutylammonium fluoride for a silyl ether) to yield 2-bromo-1-octen-4-ol.
Route 2: Grignard Reaction with 2-Bromoacrolein
This method builds the carbon skeleton by reacting a Grignard reagent with an α-bromo α,β-unsaturated aldehyde. Specifically, butylmagnesium bromide is added to 2-bromoacrolein. This approach directly installs the bromine and hydroxyl functionalities at the desired positions.
Experimental Protocol:
-
Prepare the Grignard reagent, butylmagnesium bromide, by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve 2-bromoacrolein (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add the prepared butylmagnesium bromide solution (1.1 eq) to the cooled solution of 2-bromoacrolein with vigorous stirring.
-
Allow the reaction to proceed at -78 °C for a specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-octen-4-ol.
Comparative Data
The following table summarizes the expected quantitative data for the two proposed synthetic routes. The values are estimates based on typical yields and purities for these types of reactions.
| Parameter | Route 1: Allylic Bromination | Route 2: Grignard Reaction |
| Overall Yield | Moderate (40-60%) | Good (60-80%) |
| Purity (after chromatography) | >95% | >97% |
| Number of Steps | 1 (direct) or 3 (with protection) | 2 (Grignard formation and reaction) |
| Key Reagents | 1-Octen-4-ol, NBS, AIBN | 1-Bromobutane, Mg, 2-Bromoacrolein |
| Reaction Conditions | Reflux | Low temperature (-78 °C) |
| Potential Side Products | Dibrominated products, rearranged isomers | 1,4-addition products, Wurtz coupling products |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Validating the Structure of 2-bromo-1-octen-4-ol through 2D NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comprehensive framework for the validation of the molecular structure of 2-bromo-1-octen-4-ol utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We present a comparative analysis of expected spectral data from COSY, HSQC, and HMBC experiments, offering a robust methodology for structural confirmation.
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In the synthesis of new compounds, such as 2-bromo-1-octen-4-ol, rigorous structural verification is paramount. While one-dimensional NMR provides initial insights, 2D NMR techniques are indispensable for resolving complex spin systems and definitively establishing connectivity.[1][2][3] This guide outlines the expected correlations from key 2D NMR experiments to confirm the hypothesized structure.
The Proposed Structure of 2-bromo-1-octen-4-ol:
The IUPAC name "1-Octen-4-ol, 2-bromo-" delineates an eight-carbon chain with a double bond between carbons 1 and 2, a hydroxyl group on carbon 4, and a bromine atom at the second position.
Structure: CH₂=C(Br)-CH₂-CH(OH)-CH₂-CH₂-CH₂-CH₃
Comparative Analysis of Expected 2D NMR Correlations
To validate this structure, a combination of homonuclear and heteronuclear 2D NMR experiments is employed. The following table summarizes the anticipated correlations for 2-bromo-1-octen-4-ol.
| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-1a, H-1b | ~5.5 - 6.0 | H-3a, H-3b | C-1 | C-2, C-3 |
| H-3a, H-3b | ~2.5 - 2.8 | H-1a, H-1b, H-4 | C-3 | C-1, C-2, C-4, C-5 |
| H-4 | ~3.8 - 4.2 | H-3a, H-3b, H-5a, H-5b | C-4 | C-3, C-5, C-6 |
| H-5a, H-5b | ~1.4 - 1.6 | H-4, H-6a, H-6b | C-5 | C-3, C-4, C-6, C-7 |
| H-6a, H-6b | ~1.2 - 1.4 | H-5a, H-5b, H-7a, H-7b | C-6 | C-4, C-5, C-7, C-8 |
| H-7a, H-7b | ~1.2 - 1.4 | H-6a, H-6b, H-8 | C-7 | C-5, C-6, C-8 |
| H-8 | ~0.9 | H-7a, H-7b | C-8 | C-6, C-7 |
Note: The chemical shifts are estimations and may vary based on the solvent and other experimental conditions.
Detailed Experimental Protocols
A standardized set of experimental protocols is crucial for reproducible results.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized 2-bromo-1-octen-4-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5] The presence of cross-peaks in the COSY spectrum confirms the connectivity of adjacent protons in the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5][6][7] This is essential for assigning the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[5][6] HMBC is critical for identifying long-range connectivities and piecing together the molecular fragments, especially around quaternary carbons and heteroatoms.
Logical Workflow for Structural Validation
The process of validating the structure of 2-bromo-1-octen-4-ol using 2D NMR data follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for 2D NMR based structural validation.
By systematically acquiring and analyzing these 2D NMR spectra and comparing the observed correlations with the expected data presented, researchers can confidently validate the structure of 2-bromo-1-octen-4-ol. This rigorous approach is fundamental to ensuring the integrity of chemical research and the development of new therapeutic agents.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Safety Operating Guide
Safe Disposal of 1-Octen-4-ol, 2-bromo-: A Procedural Guide
For Immediate Reference: Essential Safety and Disposal Protocols
Researchers and laboratory personnel handling 1-Octen-4-ol, 2-bromo- must adhere to stringent safety and disposal procedures to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for 1-Octen-4-ol, 2-bromo- was not located, established protocols for the disposal of halogenated organic compounds provide a framework for safe handling and waste management. This guide synthesizes general procedures and emphasizes the critical need for a risk assessment tailored to the specific quantities and experimental conditions within your laboratory.
I. Immediate Safety Precautions
Before handling 1-Octen-4-ol, 2-bromo-, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency procedures.
A. Personal Protective Equipment (PPE):
Due to the compound's presumed properties as a halogenated alcohol, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or in poorly ventilated areas.
B. Engineering Controls:
-
All handling of 1-Octen-4-ol, 2-bromo- should be conducted within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
C. Spill Response:
In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. For small spills, trained personnel wearing appropriate PPE may proceed with cleanup using an inert absorbent material.
II. Disposal Procedures
The proper disposal of 1-Octen-4-ol, 2-bromo- is critical to ensure environmental protection and regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and sealed waste container for all 1-Octen-4-ol, 2-bromo- waste. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Octen-4-ol, 2-bromo-," and any other relevant hazard warnings (e.g., "Flammable," "Toxic").
-
Segregation: Do not mix 1-Octen-4-ol, 2-bromo- waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents or bases[1].
B. Disposal Pathway:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office will have specific protocols for the disposal of chemical waste. Always consult and follow these guidelines.
-
Licensed Waste Disposal Vendor: The collected waste must be disposed of through a licensed hazardous waste disposal company. Your EHS office will coordinate the pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should 1-Octen-4-ol, 2-bromo- or its containers be disposed of down the sanitary sewer[1][2][3].
III. Quantitative Data Summary
While no specific quantitative data for 1-Octen-4-ol, 2-bromo- was found, the table below provides general parameters often considered for the disposal of halogenated organic compounds. These values are illustrative and should be confirmed with your institution's EHS office.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Liquid Waste | General Chemical Waste Guidelines |
| Container Type | Chemically resistant, sealed container (e.g., glass, high-density polyethylene) | Institutional EHS Protocols |
| Storage Time Limit | Typically ≤ 90 days from the accumulation start date | Institutional EHS Protocols |
| Disposal Method | Incineration at a licensed hazardous waste facility | Standard for Halogenated Organics |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Octen-4-ol, 2-bromo-.
Disclaimer: This information is provided as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all applicable local, state, and federal regulations for chemical handling and disposal. The absence of a specific SDS for "1-Octen-4-ol, 2-bromo-" necessitates a cautious approach based on the known hazards of similar chemical classes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
